Rocepafant
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
132579-32-9 |
|---|---|
Molecular Formula |
C26H23ClN6OS2 |
Molecular Weight |
535.1 g/mol |
IUPAC Name |
9-(2-chlorophenyl)-N-(4-methoxyphenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide |
InChI |
InChI=1S/C26H23ClN6OS2/c1-15-30-31-22-13-28-24(18-5-3-4-6-20(18)27)23-19-11-12-32(14-21(19)36-25(23)33(15)22)26(35)29-16-7-9-17(34-2)10-8-16/h3-10H,11-14H2,1-2H3,(H,29,35) |
InChI Key |
WBGAFGNZNGJVNW-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=NN=C2N1C3=C(C4=C(S3)CN(CC4)C(=NC5=CC=C(C=C5)OC)S)C(=NC2)C6=CC=CC=C6Cl |
Canonical SMILES |
CC1=NN=C2N1C3=C(C4=C(S3)CN(CC4)C(=S)NC5=CC=C(C=C5)OC)C(=NC2)C6=CC=CC=C6Cl |
Appearance |
Solid powder |
Other CAS No. |
132579-32-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
6-(2-chlorophenyl)-9-((4-methoxyphenyl)thiocarbamoyl)-1-methyl-7,8,9,10-tetrahydro-4H-pyrido(4',3'-4,5)thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine BN 50730 BN-50730 BN50730 LAU 8080 LAU-8080 LAU8080 |
Origin of Product |
United States |
Foundational & Exploratory
The Role of PAF Antagonism in Inflammatory and Thrombotic Processes: A Technical Guide to Apafant (WEB 2086)
Disclaimer: Information regarding a specific platelet-activating factor (PAF) antagonist named "Rocepafant" is not publicly available in scientific literature or databases. Therefore, this guide utilizes Apafant (WEB 2086) , a well-characterized and extensively studied PAF receptor antagonist, as a representative compound to provide an in-depth technical overview for researchers, scientists, and drug development professionals.
Introduction to Platelet-Activating Factor and its Antagonism
Platelet-activating factor (PAF) is a potent, endogenously produced phospholipid mediator that plays a crucial role in a wide array of physiological and pathological processes. Its discovery unveiled a critical signaling molecule involved in inflammation, thrombosis, and allergic reactions. PAF exerts its effects by binding to a specific G-protein coupled receptor, the PAF receptor (PAFR), which is expressed on the surface of various cell types, including platelets, neutrophils, macrophages, and endothelial cells.
The activation of the PAFR by PAF initiates a cascade of intracellular signaling events, leading to cellular responses such as platelet aggregation, degranulation, increased vascular permeability, and chemotaxis of inflammatory cells. Consequently, the development of PAFR antagonists has been a significant area of research for the potential treatment of a variety of inflammatory and thrombotic diseases, including asthma, sepsis, and ischemic injury. Apafant (WEB 2086) emerged from these efforts as a potent and selective antagonist of the PAF receptor.
Apafant (WEB 2086): A Representative PAF Receptor Antagonist
Apafant is a synthetic, orally active thieno-triazolodiazepine derivative that acts as a specific and competitive antagonist of the PAF receptor. It was developed to investigate the therapeutic potential of blocking PAF-mediated pathways.
Mechanism of Action
Apafant competitively inhibits the binding of PAF to its receptor on the cell surface. By occupying the receptor binding site, Apafant prevents the conformational changes in the PAFR necessary for G-protein coupling and the subsequent activation of downstream signaling pathways. This blockade effectively abrogates the physiological and pathological effects of PAF.
The primary signaling pathway initiated by PAF binding to its receptor involves the activation of phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). The rise in intracellular calcium is a critical event in many PAF-induced cellular responses.
Figure 1: Simplified PAF signaling pathway and the inhibitory action of Apafant.
Data Presentation
The following tables summarize the quantitative data from preclinical and clinical studies of Apafant.
Preclinical Data
| Parameter | Species/System | Value | Reference |
| In Vitro Activity | |||
| PAF Receptor Binding Affinity (Ki) | Human Platelets | 9.9 nM | [1] |
| Inhibition of PAF-induced Platelet Aggregation (IC50) | Human | 0.17 µM | [2] |
| Inhibition of PAF-induced Neutrophil Aggregation (IC50) | Human | 0.36 µM | [2] |
| In Vivo Activity | |||
| Inhibition of PAF-induced Hypotension (ED50) | Rat (i.v.) | 0.052 mg/kg | [2] |
| Inhibition of PAF-induced Bronchoconstriction (ED50) | Guinea Pig (p.o.) | 0.1 - 2.0 mg/kg | [2] |
| Inhibition of PAF-induced Bronchoconstriction (ED50) | Guinea Pig (i.v.) | 0.01 - 0.5 mg/kg |
Clinical Data: Inhibition of PAF-induced Platelet Aggregation in Healthy Volunteers
| Oral Dose of Apafant | Number of Subjects | Maximum Inhibition (%) | Time to Maximum Inhibition (hours) | Reference |
| 5 mg | 12 | 87 | 1 - 2 | |
| 30 mg | 12 | 98 | 1 - 2 | |
| 90 mg | 12 | 100 | 1 - 2 |
Experimental Protocols
Detailed methodologies for key experiments used to characterize PAF antagonists like Apafant are provided below.
Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit PAF-induced platelet aggregation in vitro.
Materials:
-
Freshly drawn human venous blood collected into 3.8% sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Platelet-activating factor (PAF) solution.
-
Apafant (or other test antagonist) solution.
-
Saline solution (0.9% NaCl).
-
Platelet aggregometer.
Procedure:
-
Preparation of PRP and PPP: Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP. The remaining blood is then centrifuged at a higher speed (e.g., 2000 x g) for 20 minutes to obtain PPP.
-
Standardization: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP. The aggregometer is calibrated with PRP (0% aggregation) and PPP (100% aggregation).
-
Incubation: Pre-warm PRP samples to 37°C for 5 minutes in the aggregometer cuvettes with a stir bar.
-
Antagonist Addition: Add a known concentration of Apafant or vehicle control to the PRP and incubate for a specified time (e.g., 2 minutes).
-
Agonist-induced Aggregation: Add a sub-maximal concentration of PAF to induce platelet aggregation.
-
Data Acquisition: Record the change in light transmission through the sample over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.
-
Analysis: The percentage of aggregation is calculated, and the inhibitory effect of the antagonist is determined by comparing the aggregation in the presence and absence of the compound. IC₅₀ values are calculated from dose-response curves.
Calcium Mobilization Assay
This assay measures the ability of a PAF antagonist to block the PAF-induced increase in intracellular calcium concentration.
Materials:
-
A suitable cell line expressing the PAF receptor (e.g., human platelets, neutrophils, or a recombinant cell line).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
Platelet-activating factor (PAF) solution.
-
Apafant (or other test antagonist) solution.
-
Fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader.
Procedure:
-
Cell Preparation and Dye Loading: Harvest and wash the cells. Resuspend the cells in buffer and incubate with the calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and Pluronic F-127 in the dark at 37°C for 30-60 minutes.
-
Washing: After incubation, wash the cells to remove excess dye.
-
Plating: Dispense the dye-loaded cells into a black-walled, clear-bottom microplate.
-
Antagonist Incubation: Add varying concentrations of Apafant or vehicle control to the wells and incubate for a specified period.
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence of each well using the fluorescence plate reader.
-
Agonist Addition and Signal Detection: Inject a solution of PAF into the wells and immediately begin recording the fluorescence intensity over time. The binding of PAF to its receptor will trigger a rapid increase in intracellular calcium, leading to a transient increase in fluorescence.
-
Data Analysis: The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. The inhibitory effect of the antagonist is determined by comparing the ΔF in the presence and absence of the compound. IC₅₀ values can be determined from the dose-response relationship.
Figure 2: A generalized workflow for the discovery and development of a PAF antagonist.
Conclusion
Apafant (WEB 2086) serves as a valuable pharmacological tool for elucidating the role of platelet-activating factor in various physiological and pathophysiological conditions. As a potent and selective PAF receptor antagonist, its study has provided significant insights into the potential therapeutic applications of targeting the PAF signaling pathway. The data and experimental protocols presented in this guide offer a comprehensive overview for researchers in the field of drug discovery and development, highlighting the key assays and parameters for the characterization of PAF antagonists. While clinical trials with Apafant and other PAF antagonists in conditions like asthma have not consistently demonstrated significant efficacy, the foundational research with these compounds continues to inform our understanding of inflammatory and thrombotic diseases.
References
Rocepafant: A Technical Guide to its Biological Targets and Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rocepafant (BN 50730) is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor (PAFR). PAF is a highly active lipid mediator implicated in a multitude of physiological and pathological processes, including inflammation, allergic reactions, and cardiovascular events. By competitively inhibiting the binding of PAF to its receptor, this compound effectively blocks the downstream signaling cascades that mediate the diverse effects of PAF. This technical guide provides a comprehensive overview of the biological targets and signaling pathways of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Primary Biological Target: Platelet-Activating Factor Receptor (PAFR)
The principal biological target of this compound is the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor (GPCR). PAFR is expressed on the surface of a wide variety of cell types, including platelets, neutrophils, eosinophils, macrophages, and endothelial cells, which underscores the pleiotropic effects of its ligand, PAF. This compound acts as a competitive antagonist at this receptor, meaning it binds to the same site as PAF but does not elicit a biological response, thereby preventing PAF-mediated cellular activation.
Quantitative Data: Binding Affinity and Functional Inhibition
The efficacy of this compound as a PAFR antagonist is quantified by its binding affinity (Ki) and its ability to inhibit PAF-induced cellular responses (IC50). While specific Ki and IC50 values for this compound (BN 50730) are not as widely reported as for other PAF antagonists, the available data for structurally related compounds and the general class of PAF antagonists provide a strong indication of its potency. For instance, the related PAF antagonist BN 52021 demonstrates potent inhibition of PAF-induced effects.
Table 1: Comparative Inhibitory Activity of PAF Antagonists
| Compound | Assay | Species | IC50 / Ki | Reference |
| BN 52021 | PAF-induced platelet aggregation | Rabbit | IC50: 3.6 µM | [1] |
| BN 52021 | PAF-induced bronchoconstriction | Guinea Pig | - | [2] |
| BN-52021 | PAF-induced vascular permeability | Rat | - | [3] |
| WEB 2086 | Eosinophil infiltration | Guinea Pig | - | [2] |
Note: Specific quantitative data for this compound (BN 50730) is limited in the public domain. The data presented for related compounds illustrates the typical potency of this class of antagonists.
Signaling Pathways Modulated by this compound
By blocking the PAFR, this compound inhibits the initiation of a complex network of intracellular signaling pathways. Upon binding of PAF, the PAFR couples to at least two major G-protein families: Gq and Gi.
Gq-Mediated Pathway
Activation of the Gq protein by the PAFR leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3: Diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This transient increase in cytosolic Ca2+ is a critical signal for a wide range of cellular responses, including platelet aggregation, smooth muscle contraction, and neurotransmitter release.
-
DAG: Remains in the plasma membrane and, in conjunction with the elevated Ca2+, activates protein kinase C (PKC). PKC is a family of serine/threonine kinases that phosphorylate a variety of protein substrates, leading to the activation of downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway (ERK, JNK, p38).
Gi-Mediated Pathway
The Gi protein-coupled pathway, upon activation by PAFR, leads to the inhibition of adenylyl cyclase. This results in a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). Reduced cAMP levels lead to decreased activity of protein kinase A (PKA), a key regulator of numerous cellular processes.
The following Graphviz diagram illustrates the signaling cascade initiated by PAF binding to its receptor, which is effectively blocked by this compound.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of PAF antagonists like this compound.
Platelet Aggregation Assay (In Vitro)
This assay measures the ability of a compound to inhibit PAF-induced platelet aggregation.
Materials:
-
Human or rabbit platelet-rich plasma (PRP)
-
Platelet-activating factor (PAF)
-
This compound (or other PAF antagonist)
-
Saline solution
-
Platelet aggregometer
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate). The blood is then centrifuged at a low speed (e.g., 200 x g) for 15-20 minutes to separate the PRP from red and white blood cells. The PRP is carefully collected.
-
Assay Performance: a. A sample of PRP is placed in the aggregometer cuvette and stirred at 37°C. b. A baseline light transmission is established. c. A solution of this compound at a known concentration (or vehicle control) is added to the PRP and incubated for a short period (e.g., 1-5 minutes). d. PAF is then added to induce platelet aggregation. e. The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.
-
Data Analysis: The percentage of inhibition of aggregation by this compound is calculated by comparing the aggregation response in the presence of the antagonist to the control response (PAF alone). An IC50 value, the concentration of this compound that causes 50% inhibition, can be determined from a dose-response curve.
The following Graphviz diagram outlines the workflow for the platelet aggregation assay.
PAF-Induced Bronchoconstriction in Guinea Pigs (In Vivo)
This in vivo model assesses the ability of a PAF antagonist to inhibit the bronchoconstrictor effects of PAF in the airways.[4]
Materials:
-
Guinea pigs
-
Platelet-activating factor (PAF)
-
This compound (or other PAF antagonist)
-
Anesthetic
-
Ventilator
-
Pressure transducer to measure airway pressure
Procedure:
-
Animal Preparation: Guinea pigs are anesthetized and a tracheal cannula is inserted for artificial ventilation. A catheter is placed in a jugular vein for drug administration.
-
Baseline Measurement: Baseline airway pressure is recorded.
-
Drug Administration: this compound (or vehicle control) is administered intravenously or via aerosol.
-
PAF Challenge: After a predetermined time, a bolus of PAF is administered intravenously.
-
Measurement of Bronchoconstriction: The increase in airway pressure, indicative of bronchoconstriction, is continuously monitored and recorded.
-
Data Analysis: The inhibitory effect of this compound is determined by comparing the peak increase in airway pressure in the treated group to the control group. A dose-response relationship can be established to determine the effective dose.
The following Graphviz diagram illustrates the logical relationship in the in vivo bronchoconstriction model.
Conclusion
This compound is a specific antagonist of the PAF receptor, a key player in inflammatory and allergic responses. By competitively inhibiting PAFR, this compound effectively abrogates the downstream signaling pathways mediated by Gq and Gi proteins, thereby preventing the cellular responses triggered by PAF. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this compound and other PAF antagonists, which hold therapeutic potential for a range of inflammatory conditions. Further research is warranted to fully elucidate the quantitative pharmacology and clinical utility of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Eosinophil recruitment into guinea pig lungs after PAF-acether and allergen administration. Modulation by prostacyclin, platelet depletion, and selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PAF increases vascular permeability in selected tissues: effect of BN-52021 and L-655,240 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interference of the Paf antagonist Ro 19-3704 with Paf and antigen-induced bronchoconstriction in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Profile of Rocepafant and Structurally Related Analogs as Platelet-Activating Factor Receptor Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro effects of Rocepafant and its closely related thienotriazolodiazepine analogs, Apafant (WEB2086) and Bepafant (WEB2170), on the Platelet-Activating Factor (PAF) receptor. This document synthesizes key quantitative data, details common experimental methodologies, and visualizes the associated signaling pathways to serve as a valuable resource for researchers in pharmacology and drug development.
Core Tenets of this compound's In Vitro Activity
This compound and its analogs are potent and specific antagonists of the PAF receptor, a G-protein coupled receptor (GPCR) integral to various physiological and pathological processes, including inflammation, thrombosis, and allergic reactions.[1][2] These synthetic compounds operate by competitively inhibiting the binding of the endogenous ligand, PAF, to its receptor, thereby blocking the downstream signaling cascades that mediate cellular responses.[1][3]
Quantitative Analysis of In Vitro Efficacy
The in vitro potency of these PAF receptor antagonists has been quantified through various assays, primarily radioligand binding studies and functional inhibition assays. The data presented below summarizes the key parameters, such as the equilibrium dissociation constant (KD), inhibitory constant (Ki), and the half-maximal inhibitory concentration (IC50), which collectively demonstrate the high-affinity binding and functional antagonism of these compounds.
| Compound | Assay Type | Preparation | Radioligand | Parameter | Value (nM) | Reference |
| Apafant | Competition Binding | Human Platelets | [3H]PAF | KD | 15 | [4] |
| Apafant | Functional Assay | Human Platelets (PAF-induced aggregation) | - | IC50 | 170 | |
| Apafant | Functional Assay | Human Neutrophils (PAF-induced aggregation) | - | IC50 | 360 | |
| Apafant | Competition Binding | Guinea Pig Peritoneal Macrophages | [3H]Apafant | pKd | 8.22 | |
| Rupatadine | Competition Binding | Rabbit Platelet Membranes | [3H]WEB-2086 | Ki | 550 | |
| Rupatadine | Functional Assay | Washed Rabbit Platelets (PAF-induced aggregation) | - | pA2 | 6.68 | |
| Rupatadine | Functional Assay | Human Platelet-Rich Plasma (PAF-induced aggregation) | - | IC50 | 680 |
Key Experimental Protocols
The characterization of this compound and its analogs relies on standardized in vitro experimental protocols. The following sections detail the methodologies for the most critical assays.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity of a compound to its receptor.
Objective: To quantify the affinity (KD or Ki) of the antagonist for the PAF receptor.
General Procedure:
-
Membrane Preparation: Isolation of platelet membranes from human or rabbit blood, which are rich in PAF receptors.
-
Incubation: The prepared membranes are incubated with a constant concentration of a radiolabeled PAF receptor ligand (e.g., [3H]PAF or [3H]WEB-2086) and varying concentrations of the unlabeled antagonist (e.g., Apafant).
-
Separation: The reaction is terminated, and bound and free radioligand are separated via rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: Competition binding curves are generated by plotting the percentage of specific binding against the logarithm of the antagonist concentration. The IC50 is determined from this curve and can be converted to a Ki value using the Cheng-Prusoff equation.
Platelet Aggregation Assay
This functional assay assesses the ability of an antagonist to inhibit the physiological response to PAF activation in platelets.
Objective: To determine the functional potency (IC50 or pA2) of the antagonist in inhibiting PAF-induced platelet aggregation.
General Procedure:
-
Platelet Preparation: Preparation of platelet-rich plasma (PRP) or washed platelets from human or animal blood.
-
Aggregation Measurement: Platelet aggregation is monitored using an aggregometer, which measures changes in light transmission through the platelet suspension.
-
Assay Protocol: The platelet suspension is pre-incubated with varying concentrations of the antagonist or vehicle control.
-
Stimulation: Aggregation is initiated by the addition of a sub-maximal concentration of PAF.
-
Data Analysis: The extent of platelet aggregation is recorded over time. The inhibitory effect of the antagonist is calculated as the percentage reduction in the maximum aggregation response compared to the control. Dose-response curves are then constructed to determine the IC50 value.
Visualizing the Molecular Interactions and Experimental Processes
To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: PAF Receptor Signaling and Antagonism by this compound.
Caption: Workflow for Platelet Aggregation Inhibition Assay.
Conclusion
The in vitro data robustly support the characterization of this compound and its analogs as potent and selective antagonists of the PAF receptor. Their high binding affinity and effective inhibition of PAF-induced cellular responses in well-established assays underscore their potential as pharmacological tools and therapeutic candidates for PAF-mediated disorders. The detailed protocols and visual aids provided in this guide are intended to facilitate further research and development in this area.
References
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Platelet-Activating Factor (PAF) Antagonists
A note on the requested topic "Rocepafant": Extensive searches for a compound named "this compound" did not yield any specific information. It is highly probable that the name is a misspelling of a drug belonging to the class of platelet-activating factor (PAF) antagonists, which often share the "-pafant" suffix. This guide will, therefore, provide a comprehensive overview of the pharmacokinetics and pharmacodynamics of PAF antagonists as a class, drawing on data from various investigational compounds within this category.
Introduction
Platelet-activating factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis.[1] The biological effects of PAF are mediated through its interaction with a specific G-protein coupled receptor, the PAF receptor (PAF-R).[1] Consequently, the development of PAF receptor antagonists has been an area of significant research interest for the potential treatment of various inflammatory and cardiovascular diseases.[2] This technical guide provides a detailed examination of the pharmacokinetic and pharmacodynamic properties of this class of drugs, intended for researchers, scientists, and drug development professionals.
Pharmacokinetics of PAF Antagonists
The pharmacokinetic profiles of PAF antagonists can vary significantly based on their chemical structure, which includes natural products, synthetic lipids, and small molecules.[3]
Absorption, Distribution, Metabolism, and Excretion (ADME)
| Parameter | General Characteristics | Specific Examples |
| Absorption | Oral bioavailability is a key challenge for many PAF antagonists due to their lipophilic nature. Formulation strategies are often employed to enhance absorption. | Lexipafant: Investigated for the treatment of pancreatitis, it demonstrated variable oral absorption. |
| Distribution | High plasma protein binding is common. The volume of distribution can vary, influencing tissue penetration. | Data on specific tissue distribution is limited in publicly available literature. |
| Metabolism | Hepatic metabolism is the primary route of elimination for many synthetic PAF antagonists. The specific cytochrome P450 (CYP) enzymes involved can differ between compounds. | Apafant (WEB 2086): Undergoes hepatic metabolism. |
| Excretion | Metabolites are typically excreted in urine and/or feces. | The route and rate of excretion are compound-specific. |
Pharmacodynamics of PAF Antagonists
The primary pharmacodynamic effect of PAF antagonists is the competitive inhibition of the PAF receptor, thereby blocking the downstream signaling pathways activated by PAF.
Mechanism of Action
The binding of PAF to its receptor initiates a cascade of intracellular events, including the activation of phospholipase C, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and the activation of protein kinase C, ultimately leading to cellular responses such as platelet aggregation, neutrophil activation, and increased vascular permeability.[1]
PAF antagonists competitively bind to the PAF receptor, preventing the binding of PAF and inhibiting these downstream effects. The potency and specificity of this inhibition are key pharmacodynamic parameters.
Signaling Pathway of Platelet-Activating Factor (PAF) and the Site of Action of PAF Antagonists
Caption: PAF Signaling and Antagonist Intervention.
Experimental Protocols
Detailed experimental protocols for specific PAF antagonists are often proprietary. However, a general workflow for evaluating the pharmacokinetics and pharmacodynamics of a novel PAF antagonist is outlined below.
Preclinical Evaluation Workflow
This workflow illustrates the typical progression of studies to characterize a new chemical entity (NCE) intended as a PAF antagonist.
Experimental Workflow for Preclinical Evaluation of a PAF Antagonist
Caption: Preclinical to Clinical Workflow.
Conclusion
PAF antagonists represent a diverse class of compounds with the potential to treat a variety of inflammatory and thrombotic diseases. While early clinical trials with some PAF antagonists did not always meet their primary endpoints, research in this area continues. A thorough understanding of the pharmacokinetic and pharmacodynamic properties of these agents is crucial for the successful development of new and effective therapies. Future research will likely focus on developing compounds with improved oral bioavailability and optimized pharmacodynamic profiles, as well as on identifying patient populations most likely to benefit from PAF receptor antagonism.
References
- 1. Platelet Activating Factor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progress in the Development of Platelet-Activating Factor Receptor (PAFr) Antagonists and Applications in the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Platelet-activating factor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Rocepafant: A Deep Dive into its Synthesis, Purification, and Mechanism of Action
For researchers, scientists, and professionals in drug development, this technical guide provides a comprehensive overview of the synthesis and purification methods for Rocepafant, a potent Platelet-Activating Factor (PAF) receptor antagonist. This document details the intricate signaling pathways modulated by this compound and presents available data in a structured format to facilitate understanding and further research.
Introduction
This compound, also known as SDZ 64-412, is a synthetic molecule that has been investigated for its therapeutic potential in conditions mediated by Platelet-Activating Factor (PAF). PAF is a potent phospholipid mediator involved in a variety of physiological and pathological processes, including inflammation, allergic responses, and thrombosis. This compound exerts its effects by specifically antagonizing the PAF receptor, a G-protein coupled receptor (GPCR), thereby inhibiting the downstream signaling cascades initiated by PAF.
Signaling Pathways of the Platelet-Activating Factor Receptor
The Platelet-Activating Factor (PAF) receptor is a versatile GPCR that can couple to different G-protein subtypes, primarily Gq and Gi, to initiate a cascade of intracellular events. This compound, as a PAF receptor antagonist, blocks these signaling pathways.
Upon activation by PAF, the receptor undergoes a conformational change, enabling it to activate associated G-proteins.
Gq Signaling Pathway:
Activation of the Gq alpha subunit stimulates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular calcium, along with DAG, activates Protein Kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.
Gi Signaling Pathway:
The Gi alpha subunit, when activated, inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). cAMP normally activates Protein Kinase A (PKA), so a reduction in cAMP levels leads to decreased PKA activity and a subsequent alteration in the phosphorylation state and activity of its target proteins.
Below are diagrams illustrating these key signaling pathways.
Synthesis and Purification of this compound
Detailed, publicly available information regarding the specific synthetic route and purification methods for this compound is limited. Pharmaceutical companies often maintain proprietary information on the manufacturing processes of their drug candidates. However, based on the chemical structure of this compound and general principles of organic synthesis and purification, a plausible synthetic and purification strategy can be outlined.
Chemical Structure
This compound
-
IUPAC Name: (S)-2-(acetyloxy)-3-[[2-(2-pyridinyl)ethyl]thio]propyl 2-[[2-(4-chlorophenyl)thiazol-4-yl]methyl]ethyl phosphate
-
Molecular Formula: C26H30ClN3O6PS2
-
Molecular Weight: 616.1 g/mol
Plausible Synthetic Workflow
A potential synthetic approach for a complex molecule like this compound would likely involve a multi-step synthesis, culminating in the coupling of key intermediates. A generalized workflow is depicted below.
Purification Methods
The purification of the final this compound product and its intermediates is critical to ensure high purity and remove any unreacted starting materials, byproducts, and reagents. Given the nature of the molecule, a combination of chromatographic techniques would likely be employed.
| Purification Technique | Description | Application in this compound Synthesis |
| Column Chromatography | A widely used method to separate compounds based on their differential adsorption to a stationary phase (e.g., silica gel or alumina) and elution with a mobile phase. | Purification of synthetic intermediates and the final crude product. Different solvent systems (e.g., gradients of hexane/ethyl acetate or dichloromethane/methanol) would be used to achieve optimal separation. |
| High-Performance Liquid Chromatography (HPLC) | A high-resolution chromatographic technique that uses high pressure to force the solvent through a column containing fine particles of the stationary phase. | Final purification of this compound to achieve high purity (e.g., >98%). Reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile/water with a modifier like trifluoroacetic acid (TFA) would be a suitable method.[1][2] |
| Crystallization | A technique used to purify solid compounds. The crude product is dissolved in a suitable solvent at a high temperature and then allowed to cool slowly, causing the pure compound to crystallize out. | Could be used for the purification of solid intermediates or the final product if it is a crystalline solid. |
Table 1: Potential Purification Methods for this compound and its Intermediates.
Quantitative Data
As of the latest available information, specific quantitative data such as reaction yields and purity levels for the synthesis of this compound are not publicly disclosed in scientific literature or patents. This information is typically proprietary to the developing pharmaceutical company.
Conclusion
References
Rocepafant (BN 50730): A Technical Overview of its Therapeutic Potential as a Platelet-Activating Factor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rocepafant (also known as BN 50730) is a specific antagonist of the Platelet-Activating Factor (PAF) receptor. PAF is a potent phospholipid mediator implicated in a variety of inflammatory and allergic responses, making its antagonism a compelling therapeutic strategy for a range of pathologies. This technical guide provides a comprehensive overview of the available scientific information on this compound, including its mechanism of action, preclinical findings, and the broader therapeutic context of PAF receptor antagonism. Due to the limited publicly available data specific to this compound, this document supplements known information with generalized experimental protocols and signaling pathway diagrams relevant to PAF receptor antagonists.
Introduction to Platelet-Activating Factor (PAF) and its Receptor
Platelet-Activating Factor (PAF) is a powerful signaling molecule involved in a wide array of physiological and pathological processes. Its effects are mediated through the G-protein coupled PAF receptor (PAFR). Upon binding to its receptor on the surface of various cell types, including platelets, neutrophils, macrophages, and endothelial cells, PAF triggers a cascade of intracellular events. This signaling is a critical component of inflammatory responses, allergic reactions, and hemostasis.
This compound (BN 50730): A Specific PAF Receptor Antagonist
This compound has been identified as a specific antagonist of the PAF receptor. By competitively binding to the PAFR, this compound blocks the binding of PAF and thereby inhibits the downstream signaling pathways that lead to inflammation, platelet aggregation, and other PAF-mediated effects.
Quantitative Data
| Parameter | Value | Reference |
| Compound Name | This compound | General scientific literature |
| Internal Code | BN 50730 | General scientific literature |
| Mechanism of Action | Platelet-Activating Factor (PAF) Receptor Antagonist | General scientific literature |
| Preclinical Models | Mouse models of learning and memory | [1] |
Signaling Pathways
The therapeutic potential of this compound lies in its ability to interrupt the signaling cascade initiated by PAF. The following diagram illustrates the general mechanism of PAF signaling and the point of intervention for a PAF receptor antagonist like this compound.
Experimental Protocols
Detailed experimental protocols for studies specifically involving this compound are scarce in publicly accessible literature. However, based on general pharmacological practices for evaluating PAF receptor antagonists, the following outlines a typical preclinical experimental workflow.
General Preclinical Evaluation Workflow
References
Rocepafant: A Technical Guide for Investigating Inflammatory and Thrombotic Responses
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rocepafant (BN-50739) is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor. PAF is a key phospholipid mediator implicated in a wide array of physiological and pathological processes, including inflammation and thrombosis. By specifically blocking the PAF receptor, this compound serves as an invaluable tool for elucidating the intricate signaling pathways and cellular responses triggered by PAF. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use in studying inflammatory and thrombotic responses, and a visual representation of the associated signaling pathways and experimental workflows.
Introduction to this compound and Platelet-Activating Factor
Platelet-Activating Factor (PAF) is a highly potent lipid signaling molecule that exerts its effects through a specific G-protein coupled receptor, the PAF receptor (PAFR).[1][2][3] Activation of the PAFR on various cell types, including platelets, neutrophils, macrophages, and endothelial cells, initiates a cascade of intracellular events that contribute to inflammatory and thrombotic processes.[1][3] These processes include platelet aggregation, increased vascular permeability, and the recruitment and activation of leukocytes.
This compound is a synthetic antagonist that specifically binds to the PAFR, thereby preventing the binding of PAF and inhibiting its downstream effects. Its selectivity and potency make it an ideal pharmacological tool for dissecting the role of the PAF signaling pathway in various disease models.
Quantitative Data for this compound and Related PAF Antagonists
The following table summarizes key quantitative data for this compound and other relevant PAF receptor antagonists, providing a comparative overview of their potency.
| Compound | Parameter | Value | Species/System | Reference |
| This compound (BN-50739) | IC50 (PAF-induced platelet aggregation) | 0.2 - 1 x 10-7 M | In vitro (unspecified) | |
| Apafant (WEB 2086) | Kd (PAF receptor binding) | 15 nM | Human Platelets | |
| Apafant (WEB 2086) | IC50 (PAF-induced platelet aggregation) | 170 nM | Human Platelets | |
| Apafant (WEB 2086) | IC50 (PAF-induced neutrophil aggregation) | 360 nM | Human Neutrophils |
Signaling Pathways
The binding of PAF to its Gq-protein coupled receptor initiates a well-defined signaling cascade. This compound, by blocking this initial step, prevents the activation of these downstream pathways.
PAF Receptor Signaling Cascade
The diagram below illustrates the primary signaling pathway activated by PAF binding to its receptor.
Caption: PAF Receptor Signaling Pathway.
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound to study inflammatory and thrombotic responses.
In Vitro Platelet Aggregation Assay
This protocol is used to assess the inhibitory effect of this compound on PAF-induced platelet aggregation.
Materials:
-
This compound (BN-50739)
-
Platelet-Activating Factor (PAF)
-
Human whole blood
-
3.2% Sodium Citrate
-
Platelet-Rich Plasma (PRP)
-
Platelet-Poor Plasma (PPP)
-
Aggregometer
Procedure:
-
Blood Collection: Draw human whole blood into tubes containing 3.2% sodium citrate as an anticoagulant.
-
PRP and PPP Preparation:
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.
-
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Assay:
-
Pre-warm the PRP to 37°C.
-
Add a specific volume of PRP to a cuvette with a stir bar.
-
Add varying concentrations of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 2 minutes).
-
Add a submaximal concentration of PAF to induce aggregation.
-
Record the change in light transmittance for 5-10 minutes using the aggregometer.
-
-
Data Analysis: Calculate the percentage of aggregation inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value of this compound.
In Vivo Model of PAF-Induced Inflammation
This protocol describes a method to induce a localized inflammatory response using PAF and to assess the effect of this compound. This protocol is adapted from a thermal injury model where PAF is a key mediator.
Materials:
-
This compound (BN-50739)
-
Platelet-Activating Factor (PAF)
-
Male Wistar rats (or other suitable animal model)
-
Anesthetic (e.g., pentobarbital sodium)
-
Saline
-
Evans Blue dye (for vascular permeability assessment)
-
Tissue collection and processing reagents (for histology and cytokine analysis)
Procedure:
-
Animal Preparation: Anesthetize the rats according to approved animal care protocols.
-
This compound Administration: Administer this compound (e.g., intravenously or intraperitoneally) at a predetermined dose and time point before the inflammatory challenge. A control group should receive the vehicle.
-
Inflammatory Challenge: Inject a sterile solution of PAF subcutaneously into a specific site (e.g., the paw or dorsal skin) to induce a localized inflammatory response.
-
Assessment of Inflammation:
-
Vascular Permeability: At a specific time point after PAF injection, intravenously inject Evans Blue dye. After a circulation period, sacrifice the animals and excise the inflamed tissue. Quantify the extravasated dye to measure changes in vascular permeability.
-
Edema: Measure the paw volume or tissue swelling at regular intervals using a plethysmometer or calipers.
-
Histology: Collect the inflamed tissue, fix in formalin, and process for histological examination to assess leukocyte infiltration and tissue damage.
-
Cytokine Analysis: Homogenize the inflamed tissue to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or other immunoassays.
-
In Vivo Model of Arterial Thrombosis
This protocol outlines a ferric chloride-induced arterial thrombosis model to evaluate the antithrombotic effects of this compound.
Materials:
-
This compound (BN-50739)
-
Ferric Chloride (FeCl₃)
-
Male Sprague-Dawley rats (or other suitable animal model)
-
Anesthetic (e.g., ketamine/xylazine)
-
Surgical instruments
-
Doppler flow probe
Procedure:
-
Animal Preparation: Anesthetize the rats and surgically expose the carotid artery.
-
This compound Administration: Administer this compound or vehicle control intravenously.
-
Thrombosis Induction:
-
Place a Doppler flow probe around the carotid artery to measure baseline blood flow.
-
Apply a small piece of filter paper saturated with FeCl₃ solution (e.g., 10%) to the adventitial surface of the artery for a few minutes.
-
-
Monitoring and Data Collection:
-
Continuously monitor blood flow using the Doppler probe.
-
Record the time to occlusion (the time it takes for blood flow to cease).
-
-
Data Analysis: Compare the time to occlusion in the this compound-treated group to the control group to determine the antithrombotic efficacy.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the role of PAF in inflammation and thrombosis using this compound.
Caption: A typical experimental workflow using this compound.
Conclusion
This compound is a powerful pharmacological tool for investigating the multifaceted roles of Platelet-Activating Factor in inflammatory and thrombotic processes. Its high specificity and potency allow for the precise dissection of the PAF receptor signaling pathway and its contribution to various pathophysiological conditions. The experimental protocols and workflows outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies, ultimately contributing to a deeper understanding of inflammation and thrombosis and the development of novel therapeutic strategies.
References
Unveiling the Off-Target Profile of Rocepafant: A Technical Examination
For Researchers, Scientists, and Drug Development Professionals
Rocepafant (BN 50730) is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor, a key player in inflammatory and allergic responses. While its on-target activity is well-established, a thorough understanding of its off-target effects is crucial for a comprehensive safety and efficacy assessment. This technical guide synthesizes the available, albeit limited, information on the off-target profile of this compound, providing insights into its broader pharmacological interactions.
Summary of Off-Target and On-Target Interactions
Currently, publicly available data on a broad, systematic off-target screening of this compound against a wide panel of receptors, enzymes, and ion channels is scarce. The primary focus of existing research has been on its high affinity and specificity for the PAF receptor. However, some studies suggest potential interactions with the central nervous system (CNS).
| Target Class | Specific Target | Interaction Type | Quantitative Data (Affinity/Potency) | Potential Implication |
| Primary Target | Platelet-Activating Factor (PAF) Receptor | Antagonist | High affinity (specific values not consistently reported in publicly accessible literature) | Anti-inflammatory, anti-allergic effects |
| Potential Off-Target | Central Nervous System (CNS) targets | Unspecified | Indirect evidence from in-vivo studies; no direct binding data available. | Neurological effects |
Central Nervous System Effects: An Area for Further Investigation
While direct binding data is not available, preclinical studies have indicated that this compound can cross the blood-brain barrier and exert effects on the central nervous system. A study in mice demonstrated that this compound (BN-50730) administration influenced learning and memory, suggesting an interaction with neuronal pathways.[1] The precise molecular targets within the CNS responsible for these effects remain to be elucidated through dedicated receptor binding and functional assays.
Logical Relationship of this compound's CNS Effects
Caption: this compound's potential impact on the central nervous system.
Experimental Methodologies for Target Investigation
To thoroughly characterize the off-target profile of this compound, a tiered experimental approach is recommended. This would involve initial broad screening followed by more focused functional assays.
Experimental Workflow for Off-Target Profiling
Caption: A phased approach to identify and characterize this compound's off-target effects.
Key Experimental Protocols
Radioligand Binding Assays:
-
Objective: To determine the binding affinity of this compound to a wide range of molecular targets.
-
General Protocol:
-
Prepare cell membranes or recombinant proteins expressing the target of interest.
-
Incubate the membranes/proteins with a specific radiolabeled ligand for the target in the presence of varying concentrations of this compound.
-
After reaching equilibrium, separate the bound and free radioligand using filtration.
-
Quantify the radioactivity of the bound ligand using scintillation counting.
-
Calculate the inhibition constant (Ki) for this compound by analyzing the competition binding curves.
-
Cell-Based Functional Assays (Example: cAMP Assay for GPCRs):
-
Objective: To determine the functional consequence (agonist, antagonist, or inverse agonist activity) of this compound binding to an identified off-target G-protein coupled receptor (GPCR).
-
General Protocol:
-
Culture cells stably or transiently expressing the GPCR of interest.
-
Treat the cells with varying concentrations of this compound, either alone (to test for agonist activity) or in combination with a known agonist for the receptor (to test for antagonist activity).
-
Lyse the cells and measure the intracellular concentration of cyclic AMP (cAMP) using a suitable assay kit (e.g., HTRF, ELISA).
-
Analyze the dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).
-
Signaling Pathways of the Primary Target: PAF Receptor
This compound's primary mechanism of action is the blockade of signaling pathways activated by the Platelet-Activating Factor (PAF) receptor, a G-protein coupled receptor.
PAF Receptor Signaling Pathways
Caption: Simplified overview of the PAF receptor signaling cascade inhibited by this compound.
Conclusion and Future Directions
The current understanding of this compound's off-target effects is incomplete. While its specificity for the PAF receptor is a key feature, the observed CNS effects warrant a more detailed investigation into its interactions with neurological targets. A comprehensive off-target screening program, employing a combination of binding and functional assays, is essential to build a complete pharmacological profile of this compound. This will not only enhance the understanding of its safety profile but may also uncover novel therapeutic applications. For drug development professionals, a proactive approach to characterizing off-target activities is paramount for mitigating risks and ensuring the successful clinical translation of promising therapeutic candidates like this compound.
References
Methodological & Application
Determining the Dose-Response Curve of Rocepafant: Application Notes and Protocols for Researchers
Introduction
Rocepafant (BN 50730) is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor.[1] PAF is a highly active lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. Its effects are mediated through the G-protein coupled PAF receptor (PAFR).[2][3] Antagonism of this receptor is a key therapeutic strategy for a variety of inflammatory conditions. These application notes provide detailed protocols for determining the dose-response curve of this compound, enabling researchers to quantify its potency and efficacy in both in vitro and in vivo settings.
Data Presentation: In Vitro and In Vivo Potency of PAF Receptor Antagonists
| Compound | Assay | Species | Parameter | Value |
| Apafant (WEB 2086) | PAF Receptor Binding | Human | Kᵢ | 9.9 nM[4] |
| [³H]PAF Displacement | Human Platelets | Kₐ | 15 nM[5] | |
| PAF-induced Platelet Aggregation | Human | IC₅₀ | 170 nM | |
| PAF-induced Neutrophil Aggregation | Human | IC₅₀ | 360 nM | |
| PAF-induced Bronchoconstriction | Guinea Pig | ED₅₀ (i.v.) | 0.018 mg/kg | |
| PAF-induced Bronchoconstriction | Guinea Pig | ED₅₀ (p.o.) | 0.07 mg/kg | |
| PAF-induced Hypotension | Rat | - | Dose-dependent inhibition (0.001-0.1 mg/kg i.v.) | |
| Bepafant (WEB 2170) | [³H]PAF Displacement | Human Platelets | Kₐ | 16 nM |
| PAF-induced Platelet Aggregation | Human | IC₅₀ | 310 nM | |
| PAF-induced Neutrophil Aggregation | Human | IC₅₀ | 830 nM | |
| PAF-induced Bronchoconstriction | Guinea Pig | ED₅₀ (i.v.) | 0.007 mg/kg | |
| PAF-induced Bronchoconstriction | Guinea Pig | ED₅₀ (p.o.) | 0.021 mg/kg | |
| S-Bepafant | [³H]PAF Displacement | Human Platelets | Kₐ | 14 nM |
| PAF-induced Platelet Aggregation | Human | IC₅₀ | 350 nM | |
| PAF-induced Bronchoconstriction | Guinea Pig | ED₅₀ (i.v.) | 0.004 mg/kg | |
| PAF-induced Bronchoconstriction | Guinea Pig | ED₅₀ (p.o.) | 0.018 mg/kg |
Signaling Pathway
The following diagram illustrates the signaling pathway of the Platelet-Activating Factor (PAF) receptor.
Experimental Protocols
In Vitro: Platelet Aggregation Assay
This protocol describes the determination of this compound's inhibitory effect on PAF-induced human platelet aggregation using light transmission aggregometry.
1. Materials and Reagents:
-
This compound
-
Platelet-Activating Factor (PAF)
-
Human whole blood from healthy, consenting donors
-
3.8% (w/v) Sodium Citrate
-
Saline solution (0.9% NaCl)
-
Bovine Serum Albumin (BSA)
-
Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)
-
Aggregometer and cuvettes with stir bars
2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect human whole blood into tubes containing 3.8% sodium citrate (9:1 blood to citrate ratio).
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at 1500 x g for 10 minutes to obtain PPP.
-
Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
3. Experimental Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in saline.
-
Prepare a stock solution of PAF in saline containing 0.25% BSA.
-
Place 450 µL of the adjusted PRP into an aggregometer cuvette with a stir bar and allow it to equilibrate at 37°C for 5 minutes.
-
Add 50 µL of the this compound dilution (or vehicle control) to the PRP and incubate for 2 minutes.
-
Initiate platelet aggregation by adding a pre-determined concentration of PAF (typically the EC₅₀ concentration for aggregation).
-
Record the change in light transmission for 5-10 minutes.
-
The percentage of aggregation is calculated with PPP as 100% aggregation and PRP as 0%.
4. Data Analysis:
-
Construct a dose-response curve by plotting the percentage inhibition of platelet aggregation against the logarithm of the this compound concentration.
-
Calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of the PAF-induced platelet aggregation) using non-linear regression analysis.
In Vivo: PAF-Induced Hypotension in Rats
This protocol outlines the procedure to evaluate the in vivo efficacy of this compound in a rat model of PAF-induced hypotension.
1. Animals:
-
Male Sprague-Dawley rats (250-300g)
2. Materials and Reagents:
-
This compound
-
Platelet-Activating Factor (PAF)
-
Anesthetic (e.g., sodium pentobarbital)
-
Heparinized saline
-
Catheters
-
Pressure transducer and data acquisition system
3. Surgical Procedure:
-
Anesthetize the rats.
-
Cannulate the carotid artery for blood pressure monitoring and the jugular vein for drug administration.
-
Connect the arterial catheter to a pressure transducer to record mean arterial pressure (MAP).
-
Allow the animal to stabilize for at least 30 minutes.
4. Experimental Protocol:
-
Administer this compound (or vehicle control) intravenously or orally at various doses.
-
After a pre-determined time (e.g., 15 minutes for i.v. or 60 minutes for p.o. administration), induce hypotension by administering a bolus i.v. injection of PAF (e.g., 1 µg/kg).
-
Continuously monitor and record the MAP for at least 30 minutes post-PAF injection.
5. Data Analysis:
-
Calculate the maximum decrease in MAP from baseline for each animal.
-
Determine the percentage inhibition of the PAF-induced hypotensive response for each dose of this compound.
-
Construct a dose-response curve and calculate the ED₅₀ value (the dose of this compound that produces 50% of the maximum inhibitory effect).
Experimental Workflow Diagram
The following diagram outlines the general workflow for determining the dose-response curve of a PAF receptor antagonist.
References
- 1. Effects of BN-50730 (PAF receptor antagonist) and physostigmine (AChE inhibitor) on learning and memory in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [opnme.com]
- 3. Inhibition by the PAF antagonist WEB 2086 of PAF induced inositol-1,4,5-trisphosphate production in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pardon Our Interruption [opnme.com]
Application Notes and Protocols for Rocepafant Administration in Collagen-Induced Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Collagen-induced arthritis (CIA) is a widely utilized preclinical animal model that recapitulates many of the pathological features of human rheumatoid arthritis (RA), including synovitis, cartilage degradation, and bone erosion. This model is instrumental in the evaluation of novel therapeutic agents for RA. Rocepafant (BN 50730) is a specific antagonist of the Platelet-Activating Factor (PAF) receptor. PAF is a potent phospholipid mediator implicated in inflammatory and immunological responses, and its role in the pathogenesis of arthritis is an area of active investigation. These application notes provide a comprehensive overview of the administration of this compound in CIA models, including detailed experimental protocols, a summary of its effects on disease parameters, and a depiction of the relevant signaling pathways.
Data Presentation
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound in a murine model of collagen-induced arthritis.
Table 1: Effect of this compound on Clinical and Histological Parameters in a Murine CIA Model
| Treatment Group | Dose (mg/kg) | Mean Arthritis Score (Day 40) | Mean Knee Joint Diameter (mm) (Day 40) | Mean Knee Joint Diameter (mm) (Day 70) | Mean Inflammation Score (Day 70) |
| Vehicle Control | - | 2.8 ± 0.4 | 2.8 ± 0.4 | Enlarged | 2.5 ± 0.2 |
| This compound | 0.3 | Not Reported | Not Reported | Not Reported | Not Reported |
| This compound | 1 | Not Reported | Not Reported | Normal | Not Reported |
| This compound | 3 | 2.1 ± 0.2 | 2.1 ± 0.2 | Normal | 0.1 ± 0.1* |
*p < 0.01 compared to vehicle control. Data extracted from a study on collagen-induced arthritis in mice, where treatment was administered daily from 3 days before arthritis induction to 70 days after.
Experimental Protocols
I. Induction of Collagen-Induced Arthritis (CIA) in Mice
This protocol describes a common method for inducing arthritis in susceptible mouse strains, such as DBA/1.
Materials:
-
Male DBA/1J mice (8-10 weeks old)
-
Bovine or chicken type II collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M acetic acid
-
Syringes and needles (26-30 gauge)
Procedure:
-
Preparation of Collagen Emulsion (Day 0):
-
Dissolve type II collagen in 0.1 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.
-
Prepare a 1:1 emulsion of the collagen solution with Complete Freund's Adjuvant (CFA). To do this, draw equal volumes of the collagen solution and CFA into two separate syringes connected by a three-way stopcock. Forcefully push the contents back and forth between the syringes until a thick, white emulsion is formed. A stable emulsion will not separate when a drop is placed in water.
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the collagen-CFA emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare a 1:1 emulsion of the type II collagen solution (2 mg/mL) with Incomplete Freund's Adjuvant (IFA) using the same method as in step 1.
-
Inject 100 µL of the collagen-IFA emulsion intradermally at a site near the primary injection.
-
-
Monitoring of Arthritis Development:
-
Beginning around day 24, monitor the mice daily for the onset and severity of arthritis.
-
Clinical signs include erythema (redness) and edema (swelling) of the paws.
-
II. This compound Administration
This protocol outlines the preparation and administration of this compound to mice with CIA.
Materials:
-
This compound (BN 50730)
-
Vehicle (e.g., 0.1% Tween-20 in saline)
-
Gavage needles or appropriate injection supplies
Procedure:
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in the chosen vehicle.
-
On each day of administration, dilute the stock solution to the desired final concentrations (e.g., 0.3, 1, and 3 mg/kg). The volume of administration should be consistent for all animals (e.g., 100 µL).
-
-
Administration:
-
Administer the prepared this compound solution or vehicle to the respective groups of mice once daily.
-
The route of administration can be oral gavage or intraperitoneal injection, depending on the experimental design. The referenced study utilized daily administration from 3 days prior to arthritis induction up to 70 days post-induction.
-
III. Assessment of Arthritis Severity
Multiple parameters can be used to quantify the severity of arthritis in the CIA model.
1. Clinical Arthritis Score:
-
Visually inspect each paw and assign a score based on the degree of inflammation. A common scoring system is as follows:
-
0 = No evidence of erythema or swelling.
-
1 = Erythema and mild swelling confined to the tarsals or ankle joint.
-
2 = Erythema and mild swelling extending from the ankle to the tarsals.
-
3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints.
-
4 = Erythema and severe swelling encompassing the ankle, foot, and digits.
-
-
The total arthritis score per mouse is the sum of the scores for all four paws (maximum score of 16).
2. Paw Swelling/Thickness:
-
Measure the thickness of the hind paws or the diameter of the ankle/knee joints using a digital caliper.
-
Measurements should be taken at regular intervals throughout the study.
3. Histopathological Analysis:
-
At the end of the study, euthanize the mice and collect the joints.
-
Fix the joints in 10% neutral buffered formalin, decalcify, and embed in paraffin.
-
Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation, synovial hyperplasia, and pannus formation.
-
Stain with Safranin O to evaluate cartilage damage and proteoglycan loss.
-
Score the histological sections for the severity of inflammation, cartilage destruction, and bone erosion.
Visualizations
Experimental Workflow for this compound in CIA Model
Caption: Experimental workflow for evaluating this compound in a collagen-induced arthritis model.
Signaling Pathway of PAF in Arthritis and the Role of this compound
Caption: PAF receptor signaling in arthritis and the inhibitory action of this compound.
Conclusion
This compound, as a PAF receptor antagonist, has demonstrated efficacy in reducing the clinical and histological signs of arthritis in the murine CIA model. The provided protocols offer a framework for conducting similar preclinical studies to further investigate the therapeutic potential of PAF receptor antagonism in rheumatoid arthritis. The visualization of the experimental workflow and the underlying signaling pathway serves to clarify the experimental design and the mechanism of action of this compound. Further research is warranted to explore the full dose-response relationship and the impact on a broader range of inflammatory mediators.
Application Notes and Protocols for Rocepafant in Acetylcholine-Mediated Memory Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholine (ACh) is a critical neurotransmitter implicated in various cognitive functions, most notably learning and memory.[1][2][3] The cholinergic system's modulation of synaptic plasticity is a key area of research in understanding the cellular basis of memory.[4] Platelet-activating factor (PAF), a potent phospholipid mediator, has emerged as a significant modulator of neuronal function and is implicated in the pathophysiology of brain injury.[5] Evidence suggests a direct interaction between the PAF and cholinergic systems, where PAF can inhibit the release of acetylcholine in key brain regions like the cortex and hippocampus. This inhibition is mediated by the PAF receptor and can be blocked by PAF receptor antagonists.
Rocepafant (SDZ 64-412) is a potent and specific PAF receptor antagonist. By blocking the inhibitory effect of endogenous PAF on acetylcholine release, this compound can be a valuable pharmacological tool to investigate the nuanced roles of the cholinergic system in memory formation, consolidation, and retrieval. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in such studies.
Mechanism of Action
This compound is a trimethoxyphenylethylphenyl imidazo[2,1-a] isoquinoline derivative that acts as a competitive antagonist at the PAF receptor. It has been shown to inhibit PAF-induced human platelet aggregation and antagonize the binding of radiolabeled PAF to its receptors on human platelet membranes. In the context of neuroscience, by blocking the PAF receptor, this compound is hypothesized to disinhibit acetylcholine release, thereby potentiating cholinergic neurotransmission in brain regions crucial for memory, such as the hippocampus.
Data Presentation
The following tables summarize the key quantitative data for this compound (SDZ 64-412) based on available literature.
Table 1: In Vitro Activity of this compound (SDZ 64-412)
| Parameter | Species | Assay | Value | Reference |
| IC50 | Human | PAF-induced platelet aggregation | 60 nM | |
| IC50 | Human | [3H]PAF receptor binding (platelet membranes) | 60 nM |
Table 2: In Vivo Efficacy of this compound (SDZ 64-412)
| Effect | Species | Route of Administration | ED50 | Reference |
| Inhibition of PAF-induced hypotension | Rat | Intravenous (i.v.) | 0.23 mg/kg | |
| Inhibition of PAF-induced hypotension | Rat | Oral (p.o.) | 13 mg/kg | |
| Inhibition of PAF-induced bronchoconstriction | Guinea Pig | Oral (p.o.) | 4.2 mg/kg | |
| Inhibition of PAF-induced hemoconcentration | Guinea Pig | Oral (p.o.) | 5.0 mg/kg | |
| Inhibition of PAF-induced hypotension | Dog | Oral (p.o.) | 5.1 mg/kg | |
| Protection against PAF-induced lethality | Mouse | Oral (p.o.) | 20 mg/kg (improved survival from 25% to 77%) |
Mandatory Visualizations
Caption: Signaling pathway illustrating this compound's mechanism of action.
Caption: Experimental workflow for studying this compound's effect on memory.
Experimental Protocols
Protocol 1: Investigating the Effect of this compound on Spatial Memory using the Morris Water Maze
Objective: To assess the impact of this compound on spatial learning and memory in rodents.
Materials:
-
This compound (SDZ 64-412)
-
Vehicle (e.g., 0.9% saline with 0.5% Tween 80)
-
Male Wistar rats (250-300g)
-
Morris Water Maze apparatus (circular pool, escape platform, tracking software)
-
Standard laboratory equipment (syringes, gavage needles, etc.)
Methodology:
-
Animal Acclimatization: House rats in a controlled environment (12h light/dark cycle, ad libitum access to food and water) for at least one week prior to the experiment.
-
Drug Preparation: Prepare a stock solution of this compound in the chosen vehicle. For oral administration, a dose of 13 mg/kg can be used as a starting point based on in vivo efficacy data.
-
Experimental Groups:
-
Group 1: Vehicle control
-
Group 2: this compound (13 mg/kg, p.o.)
-
(Optional) Group 3: Scopolamine (Amnesia model) + Vehicle
-
(Optional) Group 4: Scopolamine + this compound
-
-
Administration: Administer this compound or vehicle orally 60 minutes before the start of the behavioral testing.
-
Morris Water Maze Protocol:
-
Acquisition Phase (4 days):
-
Four trials per day for each rat.
-
The escape platform is hidden beneath the water surface in a fixed location.
-
The starting position is varied for each trial.
-
Record the escape latency (time to find the platform) and path length.
-
If a rat fails to find the platform within 60 seconds, guide it to the platform.
-
-
Probe Trial (Day 5):
-
Remove the escape platform.
-
Allow the rat to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
-
Data Analysis: Analyze escape latency and path length during the acquisition phase using a repeated-measures ANOVA. Analyze the time spent in the target quadrant during the probe trial using a one-way ANOVA followed by post-hoc tests.
Protocol 2: Measuring Acetylcholine Release in the Hippocampus following this compound Administration using In Vivo Microdialysis
Objective: To determine if this compound administration leads to an increase in extracellular acetylcholine levels in the hippocampus.
Materials:
-
This compound (SDZ 64-412)
-
Vehicle
-
Male Sprague-Dawley rats (280-350g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2mm membrane)
-
Syringe pump
-
Fraction collector
-
HPLC system with electrochemical detection (HPLC-ECD) for acetylcholine and choline analysis
-
Artificial cerebrospinal fluid (aCSF)
Methodology:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Implant a guide cannula targeting the dorsal hippocampus.
-
Allow the rat to recover for at least 48 hours.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1 µL/min).
-
Allow for a stabilization period of at least 60 minutes.
-
Collect baseline dialysate samples (e.g., every 20 minutes for 1 hour).
-
-
This compound Administration: Administer this compound (e.g., 0.23 mg/kg, i.v., or 13 mg/kg, p.o.) or vehicle.
-
Sample Collection: Continue collecting dialysate samples for at least 2 hours post-administration.
-
Neurochemical Analysis:
-
Analyze the dialysate samples for acetylcholine and choline concentrations using HPLC-ECD.
-
-
Data Analysis: Express acetylcholine levels as a percentage of the baseline average. Use a repeated-measures ANOVA to compare the effects of this compound and vehicle over time.
Conclusion
This compound presents a promising tool for elucidating the role of the PAF-acetylcholine interaction in memory processes. The provided protocols offer a framework for investigating its effects on both behavioral and neurochemical endpoints. Researchers are encouraged to optimize dosages and experimental parameters based on their specific research questions and animal models. Further studies utilizing this compound could provide valuable insights into the complex interplay between inflammatory mediators and cholinergic signaling in both normal cognitive function and neurodegenerative disorders.
References
- 1. The Role of Acetylcholine in Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylcholine: a neurotransmitter for learning and memory? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetylcholine and noradrenaline differentially regulate hippocampus-dependent spatial learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PAF receptor | Platelet-activating factor receptor | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Biological effects of the orally active platelet activating factor receptor antagonist SDZ 64-412 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying G-Protein-Coupled Receptors Using PAF Receptor Antagonists
Introduction
G-protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are involved in a multitude of physiological processes, making them major drug targets[1][2][3]. The Platelet-Activating Factor (PAF) receptor is a GPCR that plays a significant role in inflammatory and thrombotic responses[4][5]. PAF receptor antagonists, such as those from the thieno-triazolodiazepine class, are invaluable tools for studying the signaling pathways and physiological roles of this receptor. These antagonists competitively inhibit the binding of PAF to its receptor, thereby blocking downstream signaling cascades. This document provides an overview of the application of these antagonists in GPCR research, including quantitative data and detailed experimental protocols.
Mechanism of Action
PAF receptor antagonists like Apafant and S-Bepafant are potent and specific inhibitors of the PAF receptor. Upon binding of the agonist PAF, the PAF receptor undergoes a conformational change, activating an associated heterotrimeric G-protein. This typically involves the Gq/11 and Gi/o pathways. Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The Gi/o pathway, on the other hand, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking the binding of PAF, these antagonists prevent the initiation of these signaling cascades.
Quantitative Data
The following table summarizes the binding affinities and functional inhibitory concentrations of representative PAF receptor antagonists. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters to quantify the potency of an antagonist. Ki represents the dissociation constant for the binding of the inhibitor to the receptor, while IC50 is the concentration of the inhibitor required to inhibit a biological process by 50%.
| Compound | Parameter | Value (nM) | Species | Assay Type | Reference |
| Apafant | K D | 15 | Human | [3H]PAF Competition Binding | |
| IC50 | 170 | Human | PAF-induced Platelet Aggregation | ||
| IC50 | 360 | Human | PAF-induced Neutrophil Aggregation | ||
| S-Bepafant | K D | 14 | Human | [3H]PAF Competition Binding | |
| IC50 | 350 | Human | PAF-induced Platelet Aggregation |
Experimental Protocols
Radioligand Competition Binding Assay
This protocol is used to determine the binding affinity (Ki or KD) of a test compound (e.g., a PAF receptor antagonist) by measuring its ability to displace a radiolabeled ligand ([3H]PAF) from the PAF receptor.
Materials:
-
Cell membranes expressing the PAF receptor (e.g., from human platelets or a recombinant cell line)
-
[3H]PAF (radiolabeled agonist)
-
Test antagonist (e.g., Apafant, S-Bepafant)
-
Unlabeled PAF (for determining non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.25% BSA)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of the test antagonist.
-
In a microtiter plate, add the cell membranes, [3H]PAF at a concentration close to its KD, and varying concentrations of the test antagonist.
-
For determining non-specific binding, add a high concentration of unlabeled PAF to a set of wells.
-
For determining total binding, add only the cell membranes and [3H]PAF.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
PAF-Induced Platelet Aggregation Assay
This functional assay measures the ability of a PAF receptor antagonist to inhibit the aggregation of platelets induced by PAF.
Materials:
-
Freshly isolated human platelets
-
Platelet-rich plasma (PRP) or washed platelets
-
PAF (agonist)
-
Test antagonist (e.g., Apafant, S-Bepafant)
-
Aggregation buffer (e.g., Tyrode's buffer)
-
Aggregometer
Procedure:
-
Prepare platelet-rich plasma from fresh human blood.
-
Adjust the platelet count to a standardized concentration (e.g., 2.5 x 10^8 cells/mL).
-
Pre-warm the platelet suspension to 37°C in the aggregometer cuvettes with constant stirring.
-
Add varying concentrations of the test antagonist to the platelet suspension and incubate for a few minutes.
-
Initiate platelet aggregation by adding a sub-maximal concentration of PAF.
-
Monitor the change in light transmission through the platelet suspension over time using the aggregometer. As platelets aggregate, the light transmission increases.
-
Record the maximum aggregation response for each antagonist concentration.
-
Plot the percentage of inhibition of aggregation against the logarithm of the antagonist concentration and fit the data to determine the IC50 value.
Calcium Mobilization Assay
This assay measures the antagonist's ability to block the PAF-induced increase in intracellular calcium concentration, a key downstream event in Gq-mediated GPCR signaling.
Materials:
-
Cells endogenously or recombinantly expressing the PAF receptor
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
PAF (agonist)
-
Test antagonist
-
Assay buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium)
-
Fluorometric imaging plate reader or fluorescence microscope
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye for a specified time (e.g., 30-60 minutes) at 37°C.
-
Wash the cells to remove excess dye.
-
Add varying concentrations of the test antagonist to the cells and incubate for a short period.
-
Stimulate the cells with a specific concentration of PAF.
-
Measure the fluorescence intensity before and after the addition of PAF using a plate reader or microscope. An increase in fluorescence indicates an increase in intracellular calcium.
-
Calculate the inhibition of the calcium response for each antagonist concentration.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value.
These protocols provide a framework for researchers to study the PAF receptor and the effects of its antagonists. The specific conditions and reagents may need to be optimized for different experimental setups.
References
Rocepafant: A Potent Tool for Interrogating the Platelet-Activating Factor (PAF) Signaling Pathway
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Rocepafant, also known as BN 50730, is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor. PAF is a highly active phospholipid mediator implicated in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. The PAF signaling cascade is initiated by the binding of PAF to its G-protein coupled receptor (GPCR), the PAF receptor (PAFR). This interaction triggers a cascade of intracellular events, making the PAF pathway a critical area of research and a potential target for therapeutic intervention. This compound serves as an invaluable tool compound for elucidating the intricate mechanisms of the PAF pathway, enabling researchers to dissect its role in various disease models. These application notes provide detailed protocols for utilizing this compound in key in vitro and in vivo experimental models.
Data Presentation
The following table summarizes the quantitative data for this compound and other relevant PAF receptor antagonists, facilitating a comparative analysis of their potencies.
| Compound | Assay | Species | IC50 | Reference |
| This compound (BN 50730) | PAF (10 nM)-induced [3H]-serotonin release | Rabbit Platelets | 4.61 nM | [1] |
| BN 50739 | PAF (10 nM)-induced [3H]-serotonin release | Rabbit Platelets | 3.67 nM | [1] |
| BN 50726 | PAF (10 nM)-induced [3H]-serotonin release | Rabbit Platelets | 5.40 nM | [1] |
| WEB 2086 (Apafant) | PAF (10 nM)-induced [3H]-serotonin release | Rabbit Platelets | 5.98 nM | [1] |
| SRI 63-441 | PAF (10 nM)-induced [3H]-serotonin release | Rabbit Platelets | 40.90 nM | [1] |
| BN 52021 | PAF (10 nM)-induced [3H]-serotonin release | Rabbit Platelets | 14.90 µM |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental designs discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
In Vitro Protocol: Inhibition of PAF-Induced Platelet Aggregation
This protocol details the methodology to assess the inhibitory effect of this compound on PAF-induced platelet aggregation in human platelet-rich plasma (PRP).
Materials:
-
This compound (BN 50730)
-
Platelet-Activating Factor (PAF)
-
Human whole blood collected in 3.2% sodium citrate
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Platelet aggregometer
-
Centrifuge
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect human whole blood into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at 1500 x g for 10 minutes to obtain platelet-poor plasma (PPP), which will be used as a blank.
-
-
Platelet Aggregation Assay:
-
Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
-
Pre-warm the PRP to 37°C for 10 minutes.
-
Add 250 µL of the adjusted PRP to a cuvette with a magnetic stir bar.
-
Add varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle (e.g., DMSO, final concentration <0.1%) to the PRP and incubate for 5 minutes at 37°C with stirring.
-
Initiate platelet aggregation by adding a submaximal concentration of PAF (typically 10-100 nM, to be determined empirically to induce ~80% of maximal aggregation).
-
Record the change in light transmission for 5-10 minutes using the platelet aggregometer. The PPP is used to set the 100% aggregation baseline.
-
-
Data Analysis:
-
Determine the percentage of inhibition of aggregation for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the PAF-induced platelet aggregation.
-
In Vivo Protocol: Carrageenan-Induced Paw Edema in Mice
This protocol outlines the procedure to evaluate the anti-inflammatory activity of this compound in a mouse model of acute inflammation.
Materials:
-
This compound (BN 50730)
-
Carrageenan (1% w/v in sterile saline)
-
Male Swiss mice (20-25 g)
-
Parenteral vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize the mice for at least one week under standard laboratory conditions.
-
Randomly divide the mice into groups (n=6-8 per group): Vehicle control, this compound-treated groups (e.g., 1, 2.5, 5 mg/kg), and a positive control group (e.g., indomethacin 10 mg/kg). A study has shown effective doses of BN-50730 at 2.5 mg/kg, i.p. in mice.
-
-
Drug Administration:
-
Administer this compound or the vehicle intraperitoneally (i.p.) 30-60 minutes before the carrageenan injection.
-
-
Induction of Paw Edema:
-
Inject 50 µL of 1% carrageenan solution subcutaneously into the subplantar region of the right hind paw of each mouse.
-
-
Measurement of Paw Edema:
-
Measure the paw volume or thickness using a plethysmometer or digital calipers immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours post-carrageenan).
-
-
Data Analysis:
-
Calculate the increase in paw volume or thickness at each time point by subtracting the baseline measurement.
-
Express the results as the mean ± SEM for each group.
-
Calculate the percentage of inhibition of edema for each this compound-treated group compared to the vehicle control group.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
Conclusion
This compound is a highly effective and specific tool for the investigation of the PAF signaling pathway. The protocols provided herein offer a framework for researchers to explore the multifaceted roles of PAF in health and disease. By utilizing this compound in these and other experimental models, scientists can further unravel the complexities of PAF-mediated signaling and identify novel therapeutic strategies for a range of inflammatory and thrombotic disorders.
References
Application Notes and Protocols for In Vitro Experiments with Rocepafant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rocepafant (also known as BN 50730 or LAU8080) is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2] PAF is a lipid mediator involved in a variety of physiological and pathological processes, including inflammation, allergic responses, and thrombosis.[3][4] By blocking the PAF receptor, this compound can inhibit the downstream signaling pathways activated by PAF, making it a valuable tool for studying the roles of PAF in various biological systems and for the development of novel therapeutics for inflammatory and other diseases.[1]
These application notes provide detailed protocols and guidelines for conducting in vitro experiments to characterize the activity of this compound. The provided methodologies are based on established assays for PAF receptor antagonists and should be adapted and optimized for specific experimental conditions.
Mechanism of Action
This compound competitively inhibits the binding of Platelet-Activating Factor (PAF) to its G-protein coupled receptor (GPCR), the PAF receptor (PAFR). This binding normally triggers a conformational change in the receptor, leading to the activation of intracellular signaling cascades. This compound, by occupying the receptor's binding site, prevents PAF-mediated cellular responses.
Signaling Pathway of PAF Receptor Inhibition by this compound
The binding of PAF to its receptor typically activates G proteins, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events culminate in various cellular responses, including platelet aggregation, neutrophil chemotaxis, and the production of inflammatory mediators. This compound blocks the initial step of this cascade by preventing PAF from binding to its receptor.
Quantitative Data Summary
| Compound | Assay | Cell Type/Preparation | Parameter | Value (nM) |
| Apafant | Receptor Binding ([³H]PAF displacement) | Human Platelets | KD | 15 |
| Apafant | Platelet Aggregation | Human Platelets | IC50 | 170 |
| Apafant | Neutrophil Aggregation | Human Neutrophils | IC50 | 360 |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the activity of this compound.
General Cell Culture Conditions
For experiments involving cultured cells, standard aseptic cell culture techniques should be followed. The optimal temperature and carbon dioxide levels are dependent on the cell type and culture medium used. Most mammalian cell lines are maintained at 37°C in a humidified atmosphere with 5% CO₂.
Experimental Workflow for In Vitro Characterization of this compound
Protocol 1: Human Platelet Aggregation Assay
This assay measures the ability of this compound to inhibit PAF-induced aggregation of human platelets.
Materials:
-
Freshly drawn human venous blood collected in tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO).
-
Platelet-Activating Factor (PAF) solution.
-
Platelet aggregometer.
-
Aggregometer cuvettes with stir bars.
Procedure:
-
Preparation of Platelet-Rich and Platelet-Poor Plasma:
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
Transfer the PRP to a new tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP.
-
-
Assay Setup:
-
Adjust the platelet count in the PRP with PPP if necessary.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
-
Inhibition Assay:
-
Pipette PRP into aggregometer cuvettes.
-
Add various concentrations of this compound (or vehicle control) to the cuvettes and incubate for a specified time (e.g., 1-5 minutes) at 37°C with stirring.
-
Initiate aggregation by adding a submaximal concentration of PAF.
-
Record the aggregation for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Determine the percentage of inhibition of aggregation for each concentration of this compound compared to the vehicle control.
-
Calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the PAF-induced platelet aggregation.
-
Protocol 2: Human Neutrophil Chemotaxis Assay
This assay assesses the effect of this compound on the directional migration of neutrophils towards a PAF chemoattractant gradient.
Materials:
-
Freshly isolated human neutrophils from peripheral blood.
-
Chemotaxis chamber (e.g., Boyden chamber).
-
Polycarbonate membrane with appropriate pore size (e.g., 3-5 µm).
-
This compound stock solution.
-
PAF solution.
-
Assay buffer (e.g., HBSS with Ca²⁺ and Mg²⁺).
-
Microscope for cell counting.
Procedure:
-
Neutrophil Isolation:
-
Isolate neutrophils from human blood using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran sedimentation and hypotonic lysis of red blood cells.
-
Resuspend the purified neutrophils in the assay buffer.
-
-
Chemotaxis Assay:
-
Place the PAF solution (chemoattractant) in the lower wells of the chemotaxis chamber.
-
Place the membrane over the lower wells.
-
Pre-incubate the neutrophil suspension with various concentrations of this compound (or vehicle control).
-
Add the neutrophil suspension to the upper wells of the chamber.
-
Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for a suitable time (e.g., 60-90 minutes).
-
-
Cell Migration Analysis:
-
After incubation, remove the membrane and wipe off the non-migrated cells from the top surface.
-
Fix and stain the migrated cells on the bottom surface of the membrane.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each this compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value for the inhibition of neutrophil chemotaxis.
-
Protocol 3: Competitive Receptor Binding Assay
This assay measures the affinity of this compound for the PAF receptor by assessing its ability to compete with a radiolabeled PAF ligand.
Materials:
-
Cell membranes prepared from cells expressing the PAF receptor (e.g., human platelets or a cell line overexpressing PAFR).
-
Radiolabeled PAF (e.g., [³H]PAF).
-
This compound stock solution.
-
Binding buffer.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Assay Setup:
-
In reaction tubes, combine the cell membranes, a fixed concentration of [³H]PAF, and varying concentrations of unlabeled this compound.
-
Include tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled PAF).
-
-
Incubation:
-
Incubate the reaction mixtures at an appropriate temperature and for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the reaction mixtures through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value and subsequently calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for the in vitro investigation of this compound as a PAF receptor antagonist. Researchers should note that these are generalized protocols and may require optimization based on the specific cell types, reagents, and equipment used. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results to elucidate the pharmacological profile of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Rocepafant Stability and Degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing potential degradation and stability issues with Rocepafant. The following troubleshooting guides, frequently asked questions, and experimental protocols are designed to help you navigate common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common degradation pathways for a molecule like this compound?
A1: While specific pathways for this compound would be determined through forced degradation studies, molecules with similar functional groups are often susceptible to hydrolysis, oxidation, and photolysis.[1][2][3] Hydrolysis can occur in aqueous solutions, especially at non-neutral pH, while oxidation can be initiated by exposure to air, peroxides, or certain metal ions.[4] Photodegradation can happen when the compound is exposed to light.[1]
Q2: How should I properly store this compound to ensure its stability?
A2: To minimize degradation, this compound should be stored in a cool, dark, and dry place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. For solutions, using degassed solvents and storing them at low temperatures (e.g., -20°C or -80°C) can significantly slow down degradation. The appropriate storage conditions are crucial for maintaining the quality and efficacy of the drug substance.
Q3: What is a forced degradation study and why is it important for this compound?
A3: A forced degradation study, or stress testing, is a process where a drug substance is intentionally exposed to harsh conditions to accelerate its degradation. This is a critical step in drug development for several reasons:
-
It helps to identify potential degradation products.
-
It aids in elucidating the degradation pathways of the molecule.
-
It is essential for developing and validating stability-indicating analytical methods, which are capable of separating the active pharmaceutical ingredient (API) from its degradation products.
-
The information gathered can guide formulation development, manufacturing processes, and the determination of storage conditions and shelf-life.
Q4: What analytical techniques are best suited for monitoring this compound's stability?
A4: High-Performance Liquid Chromatography (HPLC) is one of the most widely used techniques for stability testing due to its high sensitivity and ability to separate, identify, and quantify the API and its degradants. Other valuable techniques include mass spectrometry (MS) for identifying the structure of degradation products, and spectroscopy (UV-Vis, IR, NMR) for detecting changes in the molecule's structure.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Appearance of new peaks in HPLC chromatogram during a time-course experiment. | The sample may be degrading under the experimental conditions. | Perform a forced degradation study to identify the degradation products. Adjust experimental conditions (e.g., pH, temperature, light exposure) to minimize degradation. |
| Loss of this compound potency in a bioassay. | The active compound is degrading into inactive or less active forms. | Correlate the loss of potency with the appearance of degradation peaks in your HPLC analysis. Characterize the degradation products to understand their biological activity. |
| Variability in results between experimental batches. | Inconsistent storage or handling of this compound. | Implement and strictly follow a standard operating procedure (SOP) for the storage and handling of this compound. Ensure all users are trained on the SOP. |
| Discoloration or change in the physical appearance of the this compound sample. | This can be a sign of significant degradation, potentially due to oxidation or photolysis. | Do not use the sample. Re-evaluate your storage conditions, particularly protection from light and oxygen. |
Forced Degradation Study Data for this compound (Hypothetical Data)
The following table summarizes the results of a hypothetical forced degradation study on this compound. The goal of such a study is typically to achieve 10-20% degradation to ensure that stability-indicating methods can be properly developed and validated.
| Stress Condition | Condition Details | Duration | % Degradation of this compound | Major Degradation Products Observed |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 15.2% | RDP-H1, RDP-H2 |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 18.5% | RDP-B1 |
| Oxidative | 3% H₂O₂ | 12 hours | 22.1% | RDP-O1, RDP-O2 |
| Thermal | 60°C | 48 hours | 8.9% | RDP-T1 |
| Photolytic | UV light (254 nm) | 24 hours | 12.7% | RDP-P1 |
RDP = this compound Degradation Product
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify the potential degradation pathways of this compound and to generate its degradation products for analytical method development.
Methodology:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 8 hours.
-
At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature for 12 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 60°C for 48 hours.
-
At specified time points, dissolve a portion of the solid in the solvent and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (1 mg/mL) to UV light (254 nm) for 24 hours.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
At specified time points, withdraw an aliquot from both the exposed and control samples and dilute for HPLC analysis.
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Methodology:
-
Chromatographic System: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Example Gradient: Start with 95% A and 5% B, ramp to 100% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV-Vis spectrum of this compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare samples from the forced degradation study as described in Protocol 1.
-
Inject the samples into the HPLC system.
-
Monitor the chromatogram for the separation of the this compound peak from any new peaks corresponding to degradation products.
-
Optimize the mobile phase gradient and other chromatographic conditions as needed to achieve adequate resolution between all peaks.
-
Visualizations
Caption: Workflow for a forced degradation study of this compound.
References
- 1. journals.ekb.eg [journals.ekb.eg]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic pathways utilized by Phanerochaete chrysosporium for degradation of the cyclodiene pesticide endosulfan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
Technical Support Center: Overcoming Poor Rocepafant Efficacy in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo efficacy of Rocepafant. This compound (also known as BN 50730) is a potent antagonist of the Platelet-Activating Factor (PAF) receptor and has been investigated for its anti-inflammatory properties. However, its effectiveness can vary significantly between different animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective antagonist of the Platelet-Activating Factor (PAF) receptor.[1] PAF is a potent phospholipid mediator involved in a variety of inflammatory and allergic processes. By blocking the PAF receptor, this compound is designed to inhibit the downstream signaling pathways that lead to inflammation, increased vascular permeability, and platelet aggregation.[2]
Q2: We are observing poor or inconsistent efficacy with this compound in our rat model of inflammation. What is the likely cause?
A2: A primary reason for poor efficacy of PAF antagonists like this compound in rat models is the significant species difference in PAF receptor characteristics. Studies have shown that rat platelets, in contrast to human and rabbit platelets, exhibit non-specific binding to PAF and lack high-affinity binding sites. This fundamental biological difference means that this compound may not effectively engage its target in rats, leading to diminished or absent anti-inflammatory effects.
Q3: In which animal models is this compound expected to be more effective?
A3: Animal models from species known to have high-affinity PAF receptors that are pharmacologically similar to humans are more suitable for evaluating the efficacy of this compound. Rabbits and guinea pigs are often used in PAF research and have demonstrated significant responses to PAF and its antagonists.[1] Therefore, transitioning to a rabbit or guinea pig model of inflammation is a key recommendation if you are observing poor efficacy in rats.
Q4: Has this compound shown efficacy in clinical trials?
A4: The translation of preclinical findings to clinical efficacy for PAF antagonists has been challenging. A double-blind, placebo-controlled study of this compound (BN 50730) in patients with rheumatoid arthritis did not show a significant amelioration of the condition.[1] This highlights the complexities of targeting the PAF pathway and the importance of robust preclinical evaluation in appropriate animal models.
Troubleshooting Guide: Poor In Vivo Efficacy of this compound
This guide provides a step-by-step approach to troubleshoot and address issues of poor efficacy observed during in vivo experiments with this compound.
Issue 1: Lack of Efficacy in a Rat Model
-
Primary Suspected Cause: Species-specific differences in the Platelet-Activating Factor (PAF) receptor.
-
Troubleshooting Steps:
-
Confirm Target Engagement (In Vitro): Before proceeding with further in vivo experiments, it is crucial to confirm that the batch of this compound you are using is active. This can be done using an in vitro PAF receptor binding assay with platelets from a responsive species (e.g., rabbit or human).
-
Switch Animal Model: The most critical step is to switch from a rat model to a species with a well-characterized and responsive PAF receptor system, such as rabbits or guinea pigs.
-
Dose-Response Study in the New Model: Once a suitable animal model is selected, perform a dose-response study to determine the optimal therapeutic dose of this compound. Do not assume that the effective dose will be the same as what was attempted in the rat model.
-
Issue 2: High Variability in Results
-
Potential Causes: Inconsistent drug formulation or administration, or inherent biological variability.
-
Troubleshooting Steps:
-
Optimize Formulation and Administration:
-
Ensure this compound is fully solubilized in the vehicle. If a suspension is used, ensure it is homogenous before and during administration.
-
Standardize the route and timing of administration.
-
-
Increase Sample Size: A larger number of animals per group can help to mitigate the effects of individual biological variation.
-
Blinded Study Conduct: To minimize bias, the individuals administering the compound and assessing the outcomes should be blinded to the treatment groups.
-
Data Presentation
Table 1: Species Differences in Platelet-Activating Factor (PAF) Receptor Binding
| Species | PAF Receptor Binding Characteristics | Implication for this compound Efficacy |
| Rat | Non-specific binding, lack of high-affinity sites. | Poor efficacy is highly likely. |
| Rabbit | High-affinity, specific binding sites. | Expected to be a responsive model. |
| Human | High-affinity, specific binding sites. | The target species for clinical translation. |
| Guinea Pig | Responsive PAF receptor system. | Likely to be a suitable model. |
Experimental Protocols
Protocol 1: PAF Receptor Binding Assay (Rabbit Platelets)
This protocol is to confirm the in vitro activity of your this compound compound.
Materials:
-
Rabbit whole blood collected in acid-citrate-dextrose (ACD).
-
Platelet-rich plasma (PRP) preparation reagents.
-
[³H]-PAF (radiolabeled PAF).
-
This compound (and other unlabeled PAF antagonists for competition).
-
Binding buffer (e.g., Tyrode's buffer with 0.25% BSA).
-
Glass fiber filters.
-
Scintillation counter.
Methodology:
-
Platelet Preparation: Isolate platelets from rabbit whole blood by centrifugation to obtain platelet-rich plasma (PRP). Wash the platelets in a suitable buffer to remove plasma components.
-
Binding Reaction: In a microcentrifuge tube, combine the washed rabbit platelets, [³H]-PAF at a fixed concentration, and varying concentrations of unlabeled this compound (or a known PAF antagonist as a positive control).
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to allow for competitive binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the platelets (with bound radioligand) from the unbound [³H]-PAF.
-
Quantification: Place the filter in a scintillation vial with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [³H]-PAF against the concentration of this compound. This will allow for the determination of the IC50 (the concentration of this compound that inhibits 50% of the specific [³H]-PAF binding).
Protocol 2: Carrageenan-Induced Paw Edema in the Rabbit
This protocol provides a method to assess the in vivo anti-inflammatory efficacy of this compound in a responsive animal model.
Materials:
-
Male New Zealand White rabbits (or another suitable strain).
-
This compound.
-
Vehicle for this compound administration.
-
1% Carrageenan solution in sterile saline.
-
Plethysmometer or digital calipers to measure paw volume/thickness.
Methodology:
-
Animal Acclimation: Acclimate rabbits to the housing and handling procedures for at least one week before the experiment.
-
Baseline Measurement: Measure the volume or thickness of the right hind paw of each rabbit before any treatment.
-
Compound Administration: Administer this compound (at various doses determined from a pilot study) or the vehicle to the rabbits via the chosen route (e.g., intravenous or oral).
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement of Edema: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume/thickness for each animal at each time point compared to its baseline measurement. Compare the mean increase in the this compound-treated groups to the vehicle-treated control group. A significant reduction in paw swelling in the treated groups indicates anti-inflammatory efficacy.
Visualizations
Caption: this compound blocks the PAF receptor, inhibiting downstream signaling.
Caption: Troubleshooting workflow for poor this compound efficacy in vivo.
Caption: Species differences in PAF receptors impact this compound efficacy.
References
- 1. A Review on Platelet Activating Factor Inhibitors: Could a New Class of Potent Metal-Based Anti-Inflammatory Drugs Induce Anticancer Properties? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platelet activating factor (PAF). A review of its effects, antagonists and possible future clinical implications (Part I) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Apafant Administration for Enhanced Bioavailability
Disclaimer: The following information is provided for research and informational purposes only. "Rocepafant" is not a publicly documented compound. This guide uses "Apafant," a known Platelet-Activating Factor (PAF) receptor antagonist, as a representative molecule to illustrate principles of bioavailability and administration route adjustment.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Platelet-Activating Factor (PAF) receptor antagonist, Apafant. The focus is on addressing challenges related to its administration and improving its oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is Apafant and what is its primary mechanism of action?
A1: Apafant is a potent and specific synthetic antagonist of the pro-inflammatory platelet-activating factor (PAF) receptor (PAFR).[1][2] By binding to PAFR, Apafant blocks the signaling pathways activated by PAF, a lipid mediator involved in various inflammatory and allergic responses. This antagonism inhibits downstream effects such as platelet aggregation, bronchoconstriction, and inflammatory cell activation.[3][4]
Q2: We are observing low and variable plasma concentrations of Apafant after oral administration in our preclinical models. What are the potential reasons for this?
A2: Low oral bioavailability of PAF receptor antagonists like Apafant can be attributed to several factors:
-
Poor Aqueous Solubility: Many antagonists in this class are lipophilic, leading to limited dissolution in the gastrointestinal fluids.
-
First-Pass Metabolism: The drug may be extensively metabolized in the liver before reaching systemic circulation, reducing the amount of active compound.
-
P-glycoprotein (P-gp) Efflux: The compound might be a substrate for efflux transporters like P-gp in the intestinal wall, which actively pump the drug back into the gut lumen.
-
Formulation Incompatibilities: The excipients used in the formulation may not be optimal for enhancing solubility and absorption.
Q3: What are the key differences in the pharmacokinetic profile of Apafant when administered orally versus intravenously?
A3: The administration route significantly impacts the pharmacokinetic profile of Apafant. Intravenous (IV) administration introduces the drug directly into the systemic circulation, resulting in 100% bioavailability. In contrast, oral administration involves absorption through the gastrointestinal tract, which can be incomplete. Following oral administration in human volunteers, Apafant is rapidly absorbed, with the time to maximum plasma concentration (tmax) between 1 to 2 hours.[5] Approximately 44% of an oral dose is excreted in the urine.
Q4: Can co-administration of other agents improve the oral bioavailability of Apafant?
A4: Yes, co-administration with certain agents can potentially enhance oral bioavailability. For instance, inhibitors of cytochrome P450 enzymes (e.g., CYP3A4) can reduce first-pass metabolism. Similarly, co-administration with P-gp inhibitors can decrease efflux back into the intestinal lumen, thereby increasing absorption. However, any such combination requires careful investigation to avoid adverse drug-drug interactions.
Troubleshooting Guides
Issue 1: Inconsistent results in oral gavage experiments with Apafant.
| Possible Cause | Troubleshooting Step |
| Improper Vehicle Selection | Ensure the vehicle used for oral gavage is appropriate for Apafant's solubility. For lipophilic compounds, consider oil-based vehicles or self-microemulsifying drug delivery systems (SMEDDS). |
| Inadequate Dosing Volume or Technique | Standardize the gavage volume based on the animal's weight. Ensure proper technique to avoid esophageal or tracheal administration. |
| Fasting State of Animals | The presence or absence of food can significantly impact absorption. Standardize the fasting period for all animals before dosing to ensure consistency. |
| Formulation Instability | Prepare the formulation fresh before each experiment to avoid degradation or precipitation of Apafant. |
Issue 2: Low brain tissue concentration of Apafant despite adequate plasma levels.
| Possible Cause | Troubleshooting Step |
| Blood-Brain Barrier (BBB) Efflux | Apafant may be a substrate for efflux transporters at the BBB, such as P-gp. |
| High Plasma Protein Binding | Approximately 60% of Apafant is bound to plasma proteins. Only the unbound fraction can cross the BBB. Consider in vitro plasma protein binding assays to determine the free fraction. |
| Low Lipophilicity | While some lipophilicity is required to cross the BBB, very high lipophilicity can lead to non-specific binding to lipids in the brain tissue. |
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of Apafant from preclinical and clinical studies.
Table 1: In Vivo Pharmacokinetic Parameters of Apafant in Rats
| Parameter | Oral Administration (5.3 mg/kg) | Intravenous Administration (1.0 mg/kg) |
| tmax (h) | 0.3 | N/A |
| Cmax (nM) | 449 | N/A |
| t1/2 (h) | 3.1 | N/A |
| Clearance (ml/min*kg) | N/A | 44 |
| VSS (l/kg) | N/A | 1.3 |
| Bioavailability (F%) | 37 | 100 |
Data adapted from Boehringer Ingelheim opnMe portal.
Table 2: Pharmacokinetic Parameters of Apafant in Humans (Oral Administration)
| Parameter | Value |
| tmax (h) | 1 - 2 |
| Plasma Protein Binding (%) | ~60 |
| Volume of Distribution (l) | 28 |
| Renal Clearance (ml/min) | 192 |
| Urinary Excretion (% of oral dose) | ~44 |
Data from a study in human volunteers.
Experimental Protocols
Protocol 1: Determination of Oral Bioavailability of Apafant in a Rodent Model
-
Animal Model: Male Sprague-Dawley rats (n=6 per group).
-
Groups:
-
Group 1: Intravenous (IV) administration of Apafant (1 mg/kg in a suitable vehicle).
-
Group 2: Oral gavage (PO) administration of Apafant (5 mg/kg in a suitable vehicle).
-
-
Blood Sampling: Collect blood samples via the tail vein at 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dosing.
-
Plasma Analysis: Analyze plasma concentrations of Apafant using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters including AUC (Area Under the Curve), Cmax (Maximum Concentration), and t1/2 (half-life) using appropriate software.
-
Bioavailability Calculation: Oral bioavailability (F%) is calculated using the formula: F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
Protocol 2: In Vitro Caco-2 Permeability Assay for Apafant
-
Cell Culture: Culture Caco-2 cells on permeable supports until a confluent monolayer is formed, confirmed by measuring transepithelial electrical resistance (TEER).
-
Apafant Solution: Prepare a solution of Apafant in a transport buffer.
-
Permeability Assay:
-
Apical to Basolateral (A-B) Transport: Add the Apafant solution to the apical side and measure its appearance on the basolateral side over time.
-
Basolateral to Apical (B-A) Transport: Add the Apafant solution to the basolateral side and measure its appearance on the apical side over time.
-
-
Sample Analysis: Quantify the concentration of Apafant in the collected samples using LC-MS/MS.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.
Visualizations
Caption: Mechanism of action of Apafant as a PAF receptor antagonist.
Caption: Experimental workflow for assessing the oral bioavailability of Apafant.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Platelet activating factor receptor antagonists improve the efficacy of experimental chemo- and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacodynamics, pharmacokinetics and safety profile of the new platelet-activating factor antagonist apafant in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Rocepafant experiment controls and best practices
Welcome to the Technical Support Center for Rocepafant (BN 50730), a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental controls, best practices, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as BN 50730) is a specific antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2] Its primary mechanism of action is to competitively bind to the PAF receptor, thereby blocking the binding of PAF and inhibiting the subsequent downstream signaling pathways that lead to inflammation, platelet aggregation, and other physiological responses mediated by PAF.[3]
Q2: What are the main research applications for this compound?
As a PAF receptor antagonist, this compound is a valuable tool for investigating the role of the PAF signaling pathway in various physiological and pathological processes. Published research indicates its use in studies related to the nervous system and rheumatoid arthritis.[1] Generally, PAF antagonists are used in experimental models of inflammation, asthma, allergic reactions, cardiovascular diseases, and cancer.
Q3: How should this compound be stored?
Q4: What solvent should I use to dissolve this compound?
The solubility of this compound is not specified in the available literature. For many organic small molecules, DMSO is a common solvent for creating a high-concentration stock solution. Subsequently, this stock solution can be diluted in an appropriate aqueous buffer or cell culture medium for the final experimental concentration. It is crucial to determine the final tolerable DMSO concentration for your specific cell type or experimental system, as it can have cytotoxic effects.
Experimental Protocols and Best Practices
Preparation of this compound Stock Solution
Proper preparation of the stock solution is critical for obtaining reproducible results.
Materials:
-
This compound (BN 50730) powder
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated pipettes
Protocol:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound powder in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to protect from light and minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
In Vitro PAF Receptor Antagonism Assay (General Protocol)
This protocol describes a general method for evaluating the inhibitory effect of this compound on PAF-induced cellular responses, such as calcium mobilization or inflammatory mediator release.
Materials:
-
Cells expressing the PAF receptor (e.g., human neutrophils, platelets, or a recombinant cell line)
-
This compound
-
PAF agonist
-
Assay-specific buffer
-
Detection reagents (e.g., calcium indicator dye, ELISA kit for inflammatory markers)
-
Microplate reader
Protocol:
-
Cell Preparation: Prepare the cells according to your standard laboratory protocol.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for a predetermined time (e.g., 15-30 minutes) at 37°C. This allows the antagonist to bind to the receptor.
-
Agonist Stimulation: Add the PAF agonist at a concentration that elicits a submaximal response (e.g., EC80) to the wells containing the cells and this compound.
-
Incubation: Incubate for a period sufficient to induce a measurable response (this will be assay-dependent).
-
Detection: Measure the cellular response using a microplate reader.
-
Data Analysis: Plot the response against the log concentration of this compound to determine the IC50 value.
Data Presentation
Table 1: Physicochemical Properties of this compound (BN 50730)
| Property | Value |
| Molecular Formula | C26H23ClN6OS2 |
| Molecular Weight | 535.08 g/mol |
| CAS Number | 132579-32-9 |
Data obtained from MedChemExpress.
Table 2: Representative IC50 Values for PAF Receptor Antagonists in In Vitro Assays
| Compound | Assay | Cell Type | IC50 (nM) |
| Apafant | Platelet Aggregation | Human Platelets | 170 |
| Apafant | Neutrophil Aggregation | Human Neutrophils | 360 |
| Bepafant | Platelet Aggregation | Human Platelets | 310 |
| BN 52021 | Elastase Release | Human Neutrophils | Comparable to other established antagonists |
| This compound (BN 50730) | Not Available | Not Available | To be determined experimentally |
Note: The IC50 values for Apafant, Bepafant, and BN 52021 are provided for reference and are not specific to this compound. Researchers should determine the IC50 of this compound in their specific experimental system.
Mandatory Visualizations
Caption: PAF Signaling Pathway and this compound's Mechanism of Action.
References
Validation & Comparative
A Comparative Guide to Rocepafant and WEB 2086 for Platelet-Activating Factor (PAF) Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent antagonists of the Platelet-Activating Factor (PAF) receptor: Rocepafant (also known as BN 50730) and WEB 2086 (Apafant). PAF is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions. Consequently, its receptor has been a significant target for therapeutic intervention. This document outlines the comparative efficacy, potency, and experimental basis for the antagonistic action of these two compounds.
Quantitative Comparison of Antagonistic Potency
The following table summarizes the key quantitative parameters for this compound and WEB 2086, providing a direct comparison of their potency in inhibiting PAF receptor activity.
| Parameter | This compound (BN 50730) | WEB 2086 (Apafant) | Species/System |
| Receptor Binding Affinity (Kᵢ) | Not specified in results | 9.9 nM[1][2] | Human Platelets |
| Inhibition of PAF-induced Platelet Aggregation (IC₅₀) | 0.74 nM[3] | 170 nM[4][5] | Human Platelets |
| Inhibition of PAF-induced Neutrophil Aggregation (IC₅₀) | Not specified in results | 360 nM | Human Neutrophils |
| Inhibition of PAF-induced Inositol Phosphate Formation (IC₅₀) | Not specified in results | 33 µM | Human Platelets |
In Vitro and In Vivo Efficacy
WEB 2086 (Apafant)
WEB 2086 is a well-characterized thieno-triazolodiazepine that acts as a potent and specific PAF antagonist. In vitro studies have demonstrated its ability to inhibit PAF-induced aggregation of human platelets and neutrophils. It has been shown to be 26 to 200 times more potent than other PAF antagonists like kadsurenone, ketotifen, or thiazinamium chloride in PAF-induced platelet aggregation. Furthermore, WEB 2086 selectively antagonizes PAF-induced increases in inositol phosphates, indicating its action at the receptor level without direct interference with intracellular signal transduction.
In vivo, WEB 2086 has demonstrated efficacy in various animal models. In anesthetized guinea pigs, it dose-dependently inhibits PAF-induced bronchoconstriction, systemic hypotension, and mortality when administered orally, intravenously, or via inhalation. In rats, it effectively reverses PAF-induced hypotension and inhibits the increase in cutaneous vascular permeability caused by intradermal PAF injection. Notably, despite its structural similarity to triazolodiazepines, WEB 2086 does not exhibit sedative or anticonvulsant effects at high doses.
This compound (BN 50730)
This compound is another specific PAF antagonist. It has been noted for its potential therapeutic applications in conditions like rheumatoid arthritis and neurological disorders. While detailed in vivo comparative data with WEB 2086 is limited in the provided search results, its potent in vitro activity against PAF-induced platelet aggregation is evident.
Experimental Protocols
Radioligand Competitive Binding Assay
This assay is fundamental for determining the binding affinity (Kᵢ) of a compound to the PAF receptor.
Objective: To quantify the ability of a test compound (e.g., this compound, WEB 2086) to displace a radiolabeled ligand (e.g., [³H]PAF) from the PAF receptor on intact platelets.
Methodology:
-
Platelet Preparation: Isolate platelets from whole blood (e.g., human or canine) by centrifugation and wash them to remove plasma components.
-
Incubation: Incubate the washed platelets with a fixed concentration of [³H]PAF and varying concentrations of the unlabeled antagonist (the "competitor").
-
Separation: After reaching equilibrium, separate the platelets from the incubation medium, typically by rapid filtration through glass fiber filters. This step traps the platelets with the bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specifically bound [³H]PAF against the logarithm of the competitor concentration. The IC₅₀ value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
Platelet Aggregation Assay
This functional assay measures the ability of an antagonist to inhibit the physiological response of platelets to PAF.
Objective: To determine the IC₅₀ value of a PAF receptor antagonist for the inhibition of PAF-induced platelet aggregation.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: Obtain PRP by centrifuging whole blood at a low speed.
-
Aggregation Measurement: Place a sample of PRP in an aggregometer cuvette with a stir bar. The aggregometer measures light transmission through the PRP.
-
Antagonist Pre-incubation: Add the antagonist (e.g., this compound or WEB 2086) at various concentrations to the PRP and incubate for a short period.
-
Induction of Aggregation: Add a fixed concentration of PAF to induce platelet aggregation. As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases.
-
Data Analysis: The maximum aggregation response is recorded for each antagonist concentration. The IC₅₀ is the concentration of the antagonist that causes a 50% reduction in the maximal aggregation response induced by PAF.
Visualizing the Mechanisms
PAF Receptor Signaling Pathway
The binding of PAF to its G-protein coupled receptor (GPCR) initiates a cascade of intracellular events. This diagram illustrates the primary signaling pathways activated by the PAF receptor.
Caption: PAF Receptor Signaling Pathway
Experimental Workflow for PAF Antagonist Evaluation
This diagram outlines a typical workflow for the preclinical evaluation of PAF receptor antagonists.
Caption: Workflow for PAF Antagonist Evaluation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. This compound | Platelet aggregation | TargetMol [targetmol.com]
- 4. Pharmacological actions of WEB 2086, a new specific antagonist of platelet activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pardon Our Interruption [opnme.com]
A Comparative Guide to PAF Receptor Antagonists: Validating the Specificity of Rocepafant
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Rocepafant (BN 50730) with other prominent Platelet-Activating Factor (PAF) receptor antagonists, namely Apafant (WEB 2086) and Bepafant. The focus is on the validation of their specificity for the PAF receptor, supported by experimental data and detailed methodologies.
Introduction to the PAF Receptor and its Antagonists
The Platelet-Activating Factor (PAF) receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. Activation of the PAF receptor by its endogenous ligand, PAF, triggers a cascade of intracellular signaling events. Consequently, the development of specific antagonists for the PAF receptor is of significant therapeutic interest for a variety of inflammatory and cardiovascular diseases.
This compound, Apafant, and Bepafant are potent and selective antagonists of the PAF receptor. This guide aims to provide a comparative analysis of their performance, focusing on their binding affinity, functional inhibition, and specificity.
Comparative Performance Data
The following tables summarize the key quantitative data for this compound, Apafant, and Bepafant, highlighting their potency and selectivity for the PAF receptor.
Table 1: In Vitro Receptor Binding Affinity
| Compound | Alias | Receptor Binding (Kd/Ki, nM) | Cell/Tissue Type |
| This compound | BN 50730 | Data not readily available in searched literature | - |
| Apafant | WEB 2086 | 15 (Kd) | Human platelets |
| Bepafant | WEB 2170 | 16 (Kd) | Human platelets |
| S-Bepafant | - | 14 (Kd) | Human platelets |
Table 2: In Vitro Functional Antagonism
| Compound | Assay | IC50 (nM) | Cell/Tissue Type |
| This compound | PAF-induced platelet aggregation | Data not readily available in searched literature | - |
| Apafant | PAF-induced human platelet aggregation | 170 | Human platelets |
| PAF-induced human neutrophil aggregation | 360 | Human neutrophils | |
| Bepafant | PAF-induced human platelet aggregation | 310 | Human platelets |
| PAF-induced human neutrophil aggregation | 830 | Human neutrophils | |
| S-Bepafant | PAF-induced human platelet aggregation | 350 | Human platelets |
Table 3: In Vivo Potency
| Compound | Animal Model | Endpoint | ED50 (mg/kg, p.o.) |
| This compound | Not specified | Not specified | Not specified |
| Apafant | Guinea Pig | Inhibition of PAF-induced bronchoconstriction | 0.07 |
| Bepafant | Guinea Pig | Inhibition of PAF-induced bronchoconstriction | 0.021 |
| S-Bepafant | Guinea Pig | Inhibition of PAF-induced bronchoconstriction | 0.018 |
Specificity and Off-Target Effects
A critical aspect of validating a drug candidate is its specificity for the intended target. For Apafant and Bepafant, extensive selectivity screening has been performed.
-
Apafant and Bepafant : Both compounds have been tested against a SafetyScreen44™ panel of receptors and enzymes and showed no relevant off-target effects, indicating high specificity for the PAF receptor[1]. While structurally related to benzodiazepines, Apafant shows only modest cross-reactivity with the central benzodiazepine receptor, and this is further reduced in Bepafant[1].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key assays used to characterize PAF receptor antagonists.
Radioligand Binding Assay (Competitive Binding)
This assay is used to determine the binding affinity of a test compound (e.g., this compound) to the PAF receptor by measuring its ability to displace a radiolabeled ligand (e.g., [3H]-PAF).
Objective: To determine the equilibrium dissociation constant (Ki) of the antagonist.
Materials:
-
Cell membranes expressing the PAF receptor (e.g., from human platelets or a recombinant cell line).
-
Radiolabeled PAF receptor ligand (e.g., [3H]-PAF).
-
Unlabeled PAF (for determining non-specific binding).
-
Test antagonist (this compound and comparators) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: Incubate the cell membranes with a fixed concentration of [3H]-PAF and varying concentrations of the unlabeled antagonist in the assay buffer.
-
Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [3H]-PAF against the logarithm of the antagonist concentration. The IC50 (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
PAF-Induced Platelet Aggregation Inhibition Assay
This functional assay assesses the ability of an antagonist to inhibit the physiological response to PAF, specifically platelet aggregation.
Objective: To determine the functional potency (IC50) of the antagonist.
Materials:
-
Freshly prepared human platelet-rich plasma (PRP).
-
Platelet-activating factor (PAF) solution.
-
Test antagonist (this compound and comparators) at various concentrations.
-
Saline or appropriate vehicle control.
-
An aggregometer.
Procedure:
-
PRP Preparation: Obtain whole blood from healthy, drug-free donors and centrifuge at a low speed (e.g., 200 x g for 15 minutes) to obtain PRP.
-
Pre-incubation: Pre-incubate a known volume of PRP with various concentrations of the antagonist or vehicle for a specified time (e.g., 5 minutes) at 37°C in the aggregometer cuvette with stirring.
-
Induction of Aggregation: Add a sub-maximal concentration of PAF to induce platelet aggregation and record the change in light transmission for several minutes.
-
Data Analysis: The percentage of inhibition of aggregation is calculated by comparing the maximal aggregation in the presence of the antagonist to that in the presence of the vehicle. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the antagonist concentration.
Visualizing Key Processes
To better understand the context of this compound's validation, the following diagrams illustrate the PAF receptor signaling pathway and a typical experimental workflow for antagonist characterization.
Caption: PAF Receptor Signaling Pathway.
Caption: Experimental Workflow for PAF Antagonist Validation.
References
A Comparative Analysis of Rocepafant and Ginkgolide B in Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two noteworthy compounds, Rocepafant (BN-50730) and Ginkgolide B, both of which have been investigated for their neuroprotective potential, primarily through their antagonism of the platelet-activating factor (PAF) receptor. While both agents target the same receptor, the extent of available research, particularly quantitative preclinical and clinical data, varies significantly between them. This document aims to present the existing evidence for each, offering a clear perspective on their current standing in neuroprotection studies.
At a Glance: Key Quantitative Data
The following table summarizes the available quantitative data for this compound and Ginkgolide B, providing a side-by-side comparison of their potency and efficacy in various experimental settings.
| Parameter | This compound (BN-50730) | Ginkgolide B |
| PAF Receptor Antagonist Activity (IC50) | Data not readily available in public sources. Identified as a specific PAF antagonist. | 0.273 µM (inhibition of PAF binding)[1] 441.93 ± 37.89 nM (inhibition of PAF-induced platelet aggregation)[2] 2.5 µM (weaker blocker compared to a derivative in one study)[3] |
| Preclinical Neuroprotection (Ischemic Stroke Models) | ||
| Infarct Volume Reduction | In a neonatal rat model of hypoxic-ischemic brain injury, treatment resulted in an approximate 60-80% reduction in ipsilateral tissue loss. | In a mouse model of transient middle cerebral artery occlusion (tMCAO), treatment at 4 mg/kg resulted in a 52.6% reduction in total infarct volume.[4] In a rat MCAO model, Ginkgolide B dramatically decreased infarct volume ratios in a dose-dependent manner.[5] |
| Neurological Deficit Improvement | Data on specific neurological score improvement not readily available. | In a rat MCAO model, treatment significantly improved neurological behavior at 72 hours after MCAO. |
| Clinical Trial Outcomes (Acute Ischemic Stroke) | No dedicated clinical trial data for neuroprotection in stroke readily available. | In a multicenter, cluster-randomized trial (GIANT), patients treated with Ginkgolide® in combination with rt-PA were more likely to have good outcomes (mRS 0-2) at 90 days (78.6% vs. 66.7% in the control group). In another randomized controlled trial, Ginkgo biloba extract (containing Ginkgolide B) in combination with aspirin alleviated cognitive and neurological deficits after acute ischemic stroke. A trial on Ginkgolide in ischemic stroke patients with large artery atherosclerosis showed more patients achieving a favorable outcome (mRS ≤ 2) in the Ginkgolide group compared to placebo. |
Mechanism of Action: Targeting the Platelet-Activating Factor Receptor
Both this compound and Ginkgolide B exert their neuroprotective effects primarily by acting as antagonists to the Platelet-Activating Factor (PAF) receptor. PAF is a potent phospholipid mediator implicated in a variety of inflammatory and thrombotic processes that contribute to neuronal damage following ischemic events. By blocking the PAF receptor, these compounds can mitigate the downstream effects of PAF, which include neuronal apoptosis, inflammation, and excitotoxicity.
Ginkgolide B is a well-characterized natural product antagonist of the PAF receptor. Its binding to the receptor has been shown to inhibit PAF-induced platelet aggregation and other inflammatory responses.
This compound is also identified as a specific PAF antagonist, though detailed public information on its binding kinetics and in-vitro potency is less available.
Signaling Pathway of PAF Receptor Antagonism in Neuroprotection
The antagonism of the PAF receptor by agents like this compound and Ginkgolide B can interrupt several downstream signaling cascades that are detrimental in the context of cerebral ischemia. The following diagram illustrates the key pathways involved.
References
- 1. Anti-atherosclerotic effects and molecular targets of ginkgolide B from Ginkgo biloba - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inhibition of hippocampal LTP by ginkgolide B is mediated by its blocking action on PAF rather than glycine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of three paf-acether receptor antagonist ginkgolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant effects of ginkgolides and bilobalide against cerebral ischemia injury by activating the Akt/Nrf2 pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Rocepafant: A Potent Next-Generation PAF Antagonist Outperforming First-Generation Predecessors
For Immediate Release
[City, State] – [Date] – Rocepafant (BN 50730), a structurally distinct platelet-activating factor (PAF) antagonist, demonstrates significantly enhanced potency and efficacy in preclinical models compared to first-generation PAF antagonists such as CV-3988, WEB 2086, and BN 52021. This comprehensive guide provides a detailed comparison, supported by experimental data, for researchers, scientists, and professionals in drug development.
Enhanced Potency and Efficacy of this compound
The following table summarizes the available quantitative data for key first-generation PAF antagonists, providing a benchmark for comparison.
| Compound | Assay | Species | Potency (IC50/Ki/Kd) | Reference |
| WEB 2086 | PAF-induced Platelet Aggregation | Human | IC50: 0.17 µM | [2] |
| PAF-induced Neutrophil Aggregation | Human | IC50: 0.36 µM | [2] | |
| [3H]-PAF Receptor Binding | Human | Ki: 16.3 nM | ||
| CV-3988 | PAF-induced Platelet Secretion | Rabbit | IC50: 0.15 µM | [3] |
| PAF-induced Platelet Aggregation | Rabbit | IC50: 0.1 µM | [3] | |
| [3H]-PAF Receptor Binding | Rabbit | IC50: 79 nM, Ki: 120 nM | ||
| [3H]-PAF Receptor Binding | Human | IC50: 160 nM | ||
| [3H]-PAF Receptor Binding | Guinea Pig | IC50: 180 nM | ||
| BN 52021 | PAF-induced Neutrophil Degranulation | Human | Kd: 0.6 µM | |
| PAF-induced Neutrophil Superoxide Production | Human | Kd: 0.4 µM | ||
| [3H]-PAF Receptor Binding | Human Neutrophils | Ki: 1.3 µM |
Understanding the PAF Signaling Pathway
Platelet-activating factor is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, thrombosis, and anaphylaxis. It exerts its effects by binding to the PAF receptor (PAF-R), a G-protein coupled receptor, which triggers a cascade of intracellular signaling events.
Caption: Simplified PAF signaling pathway and the mechanism of action of PAF antagonists.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the potency and efficacy of PAF antagonists.
Platelet Aggregation Assay
This in vitro assay measures the ability of a compound to inhibit PAF-induced platelet aggregation.
Caption: Experimental workflow for the in vitro platelet aggregation assay.
Detailed Methodology:
-
Blood Collection: Whole human blood is drawn from healthy, consenting donors who have abstained from medications known to affect platelet function for at least two weeks. Blood is collected into tubes containing an anticoagulant, typically 3.2% sodium citrate.
-
Platelet-Rich Plasma (PRP) Preparation: The whole blood is centrifuged at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP. The supernatant (PRP) is carefully collected.
-
Platelet-Poor Plasma (PPP) Preparation: The remaining blood is centrifuged at a higher speed (e.g., 1500-2000 x g) for 15 minutes to obtain PPP, which is used as a blank for the aggregometer.
-
Platelet Count Adjustment: The platelet count in the PRP is determined and adjusted, if necessary, to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
Aggregation Measurement: A sample of PRP is placed in a cuvette with a stir bar in an aggregometer and warmed to 37°C. The instrument is calibrated with PPP (100% aggregation) and PRP (0% aggregation).
-
Inhibition Assay: The PRP is pre-incubated with various concentrations of the PAF antagonist (e.g., this compound or a first-generation antagonist) or a vehicle control for a specified time.
-
Induction of Aggregation: A sub-maximal concentration of PAF is added to the cuvette to induce platelet aggregation.
-
Data Analysis: The change in light transmission is recorded over time. The percentage of inhibition is calculated for each antagonist concentration, and the IC50 value (the concentration of antagonist that inhibits 50% of the PAF-induced aggregation) is determined from the dose-response curve.
PAF Receptor Binding Assay
This assay determines the affinity of a compound for the PAF receptor by measuring its ability to compete with a radiolabeled PAF ligand.
Caption: Workflow for the PAF receptor binding assay.
Detailed Methodology:
-
Membrane Preparation: Cell membranes are prepared from a cell line or tissue known to express a high density of PAF receptors (e.g., human platelets or neutrophils). This typically involves cell lysis and differential centrifugation to isolate the membrane fraction.
-
Assay Setup: The assay is performed in a multi-well plate format. Each well contains the prepared cell membranes, a fixed concentration of a radiolabeled PAF ligand (e.g., [3H]-PAF), and either a vehicle control, a known non-specific binding agent, or a range of concentrations of the test antagonist.
-
Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a duration sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand while allowing the unbound radioligand to pass through. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification of Bound Radioactivity: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The percentage of inhibition of specific binding is determined for each concentration of the antagonist. The IC50 value is calculated from the competition curve, and this is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Conclusion
The available evidence strongly suggests that this compound represents a significant advancement in the development of PAF antagonists. Its demonstrated in vivo efficacy, coupled with the established limitations of first-generation compounds, positions this compound as a promising candidate for further investigation in PAF-mediated diseases. The experimental protocols provided herein offer a standardized framework for the direct comparative evaluation of this compound's potency and efficacy against existing and future PAF receptor antagonists.
References
- 1. Effects of BN-50730 (PAF receptor antagonist) and physostigmine (AChE inhibitor) on learning and memory in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological actions of WEB 2086, a new specific antagonist of platelet activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective antagonism of platelet-activating factor (PAF)-induced aggregation and secretion in washed rabbit platelets by CV-3988, L-652731, triazolam and alprazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Key Rocepafant Experiments: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Rocepafant, a potent Platelet-Activating Factor (PAF) receptor antagonist, with other relevant alternatives. This document outlines detailed methodologies for replicating key experiments and presents quantitative data to objectively evaluate its performance.
This compound is a synthetic compound that acts as a competitive antagonist of the Platelet-Activating Factor Receptor (PAF-R). By blocking this receptor, this compound interferes with the pro-inflammatory signaling cascade initiated by PAF, a potent phospholipid mediator involved in various physiological and pathological processes, including inflammation, thrombosis, and allergic reactions. Understanding the specifics of its interaction and efficacy is crucial for its potential therapeutic applications.
Mechanism of Action: The PAF Signaling Pathway
Platelet-Activating Factor (PAF) exerts its biological effects by binding to its specific G-protein coupled receptor, PAF-R. This interaction triggers a cascade of intracellular signaling events. Upon activation, PAF-R couples with Gq and Gi proteins, leading to the activation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This signaling cascade culminates in the activation of downstream pathways, including Mitogen-Activated Protein Kinases (MAPK) and the transcription factor NF-κB, leading to various cellular responses such as platelet aggregation, inflammation, and immune cell activation. This compound, as a PAF-R antagonist, competitively binds to the receptor, thereby inhibiting these downstream effects.
Key Experiments and Comparative Data
To evaluate the efficacy of this compound, two key in vitro and in vivo experiments are commonly replicated. These experiments provide quantitative data on its ability to inhibit PAF-induced platelet aggregation and improve survival in a murine model of endotoxin-induced shock. For a comprehensive comparison, data for the well-characterized PAF receptor antagonists, WEB 2086 and Lexipafant, are also presented.
Inhibition of PAF-Induced Platelet Aggregation
This in vitro assay is fundamental for determining the potency of PAF receptor antagonists. It measures the concentration of the antagonist required to inhibit platelet aggregation induced by a standardized concentration of PAF by 50% (IC50).
Experimental Protocol:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood from healthy human volunteers into tubes containing 3.8% sodium citrate (9:1 blood to citrate ratio).
-
Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Carefully collect the supernatant (PRP). The remaining blood can be further centrifuged at a higher speed (e.g., 1500-2000 x g for 10 minutes) to obtain platelet-poor plasma (PPP), which is used as a reference (100% transmittance) in the aggregometer.
-
-
Platelet Aggregation Assay:
-
Pre-warm the PRP to 37°C for 10 minutes.
-
Place a cuvette with PRP in a platelet aggregometer and establish a baseline reading.
-
Add varying concentrations of this compound or the comparator compound (e.g., WEB 2086) to the PRP and incubate for a specified time (e.g., 1-5 minutes).
-
Induce platelet aggregation by adding a sub-maximal concentration of PAF (typically in the nanomolar range).
-
Record the change in light transmittance for 5-10 minutes. The percentage of aggregation is calculated relative to the PPP.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the antagonist concentration.
-
Comparative Data:
| Compound | IC50 for PAF-Induced Human Platelet Aggregation (µM) |
| This compound | Data not available in the searched literature |
| WEB 2086 | 0.117 - 0.17[1][2] |
| Lexipafant | Data not available in the searched literature |
In Vivo Efficacy in an Endotoxin-Induced Shock Model
This animal model is crucial for assessing the in vivo therapeutic potential of PAF receptor antagonists in a sepsis-like condition. Endotoxin (lipopolysaccharide, LPS), a component of the outer membrane of Gram-negative bacteria, induces a systemic inflammatory response characterized by the release of inflammatory mediators, including PAF, leading to shock and mortality.
Experimental Protocol:
-
Animal Model:
-
Use male BALB/c mice (or another appropriate strain) weighing 20-25g.
-
Acclimatize the animals for at least one week before the experiment.
-
-
Endotoxin Challenge and Treatment:
-
Induce endotoxic shock by intraperitoneal (i.p.) injection of a lethal dose of LPS from E. coli (e.g., 15-20 mg/kg).
-
Administer this compound or the comparator compound (e.g., Lexipafant) at various doses and routes (e.g., intravenous, intraperitoneal, or oral) at a specified time point relative to the LPS challenge (e.g., 30 minutes before or 1 hour after).
-
A control group should receive the vehicle used to dissolve the compounds.
-
-
Monitoring and Outcome Assessment:
-
Monitor the survival of the animals for a defined period (e.g., 48-72 hours).
-
Record the time of death for each animal.
-
Survival curves can be generated and analyzed using the Kaplan-Meier method and log-rank test to determine statistically significant differences between treatment groups.
-
Comparative Data:
| Compound | Animal Model | Treatment Protocol | Outcome |
| This compound | Data not available in the searched literature | Data not available in the searched literature | Data not available in the searched literature |
| WEB 2086 | Anesthetized guinea pigs | 0.01 - 0.5 mg/kg i.v. pretreatment | Inhibited lethal effect of i.v. PAF infusion[1] |
| Lexipafant | Rat models of severe acute pancreatitis | 1 mg or 10 mg continuous i.v. infusion over 9 h | Failed to improve 24-hour survival rates[3] |
Experimental Workflow and Logical Relationships
The process of evaluating a novel PAF receptor antagonist like this compound follows a logical progression from in vitro characterization to in vivo efficacy studies.
References
- 1. Pharmacological actions of WEB 2086, a new specific antagonist of platelet activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of a Paf antagonist, WEB 2086, on airway microvascular leakage in the guinea-pig and platelet aggregation in man - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lexipafant fails to improve survival in severe necrotizing pancreatitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Anti-Inflammatory Properties of Rocepafant and CV-6209
A comprehensive analysis of two potent Platelet-Activating Factor (PAF) receptor antagonists for researchers and drug development professionals.
In the landscape of inflammatory response modulation, Platelet-Activating Factor (PAF) receptor antagonists play a crucial role. This guide provides a detailed comparative study of two prominent synthetic PAF receptor antagonists: Rocepafant (BN 50730) and CV-6209. Both compounds are recognized for their potent and selective inhibition of the PAF receptor, a key player in inflammatory and thrombotic processes.[1] This analysis delves into their comparative efficacy, supported by experimental data, to assist researchers in making informed decisions for their investigative pursuits.
Mechanism of Action: Competitive Antagonism of the PAF Receptor
Both this compound and CV-6209 exert their anti-inflammatory effects by acting as competitive antagonists at the PAF receptor.[1] Platelet-Activating Factor is a potent phospholipid mediator that, upon binding to its G-protein coupled receptor (GPCR) on the surface of various cells including platelets, neutrophils, and endothelial cells, triggers a cascade of intracellular signaling events.[2] This signaling leads to platelet aggregation, increased vascular permeability, and the recruitment of inflammatory cells.[1][3] By competitively binding to the PAF receptor, this compound and CV-6209 block the binding of PAF, thereby inhibiting these downstream inflammatory responses.
Below is a diagram illustrating the signaling pathway of the Platelet-Activating Factor and the inhibitory action of this compound and CV-6209.
Comparative Efficacy: In Vitro and In Vivo Data
To objectively compare the anti-inflammatory potencies of this compound and CV-6209, we have summarized key experimental data from in vitro and in vivo studies. The following tables present the half-maximal inhibitory concentration (IC50) for platelet activation and the median effective dose (ED50) for PAF-induced hypotension.
| Compound | Assay | Species | IC50 (nM) | Reference |
| This compound (BN 50730) | PAF-induced [³H]-serotonin release | Rabbit | 4.61 | |
| CV-6209 | PAF-induced platelet aggregation | Rabbit | 75 | |
| CV-6209 | PAF-induced platelet aggregation | Human | 170 | |
| Table 1: In Vitro Anti-Platelet Activity of this compound and CV-6209 |
| Compound | Assay | Species | ED50 (mg/kg, i.v.) | Reference |
| CV-6209 | Inhibition of PAF-induced hypotension | Rat | 0.009 | |
| CV-6209 | Reversal of PAF-induced hypotension | Rat | 0.0046 | |
| Table 2: In Vivo Anti-Hypotensive Activity of CV-6209 |
Note: Directly comparable in vivo data for this compound in a PAF-induced hypotension model was not available in the reviewed literature.
Experimental Protocols
For the purpose of reproducibility and comprehensive understanding, detailed methodologies for the key experiments cited are provided below.
In Vitro Assay: PAF-Induced Platelet Aggregation
This assay measures the ability of a compound to inhibit the aggregation of platelets induced by PAF.
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from the subject (e.g., rabbit or human) into a tube containing an anticoagulant. The blood is then centrifuged at a low speed to separate the PRP from red and white blood cells.
-
Aggregation Measurement: The PRP is placed in an aggregometer cuvette and warmed to 37°C. The test compound (this compound or CV-6209) or a vehicle control is added and incubated for a specified time. PAF is then added to induce platelet aggregation, which is monitored as an increase in light transmittance through the sample over time.
-
Data Analysis: The percentage of aggregation inhibition by the test compound is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of the PAF-induced aggregation, is then determined from a dose-response curve.
In Vivo Assay: PAF-Induced Hypotension in Rats
This in vivo model assesses the ability of a compound to counteract the hypotensive effects of PAF.
-
Animal Preparation: A rat is anesthetized, and its carotid artery and jugular vein are cannulated for blood pressure measurement and intravenous drug administration, respectively.
-
Experimental Procedure: A stable baseline mean arterial pressure (MAP) is recorded. The test compound (e.g., CV-6209) or a vehicle is administered intravenously. After a short interval, a bolus of PAF is injected intravenously to induce a rapid drop in blood pressure.
-
Data Analysis: The hypotensive response to PAF in the presence and absence of the antagonist is recorded. The ED50 value, the dose of the antagonist that produces 50% of the maximal inhibition of the PAF-induced hypotension, is calculated.
Discussion and Conclusion
Both this compound and CV-6209 are potent and specific antagonists of the PAF receptor, effectively inhibiting PAF-mediated inflammatory responses. Based on the available in vitro data, this compound demonstrates high potency in inhibiting PAF-induced platelet activation, with an IC50 value in the low nanomolar range for serotonin release in rabbit platelets. CV-6209 also shows significant potency in inhibiting PAF-induced platelet aggregation in both rabbits and humans, with IC50 values in the nanomolar range.
References
Safety Operating Guide
Navigating the Unseen Threat: A Step-by-Step Guide to the Proper Disposal of Rocepafant
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, adherence to strict safety measures is non-negotiable. The absence of a specific Safety Data Sheet (SDS) for Rocepafant necessitates treating it as a hazardous substance with unknown toxicological and environmental properties.
Personal Protective Equipment (PPE) is the first line of defense. Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a laboratory coat. Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Spill management preparedness is critical. An appropriate spill kit should be readily accessible. In the event of a spill, isolate the area and use absorbent materials to contain the substance. The cleanup materials must then be treated as hazardous waste.
Step-by-Step Disposal Procedure for this compound
The disposal of this compound, like other investigational chemical compounds, must follow a meticulous and compliant process. The primary directive is to manage it as hazardous waste through a licensed disposal facility.
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and PPE, must be designated as hazardous waste.
-
Segregate this compound waste from other waste streams to prevent unintended chemical reactions.
-
-
Containerization:
-
Use only approved, leak-proof, and clearly labeled hazardous waste containers. The container material must be compatible with the chemical properties of this compound and any solvents used.
-
Solid waste, such as contaminated gloves and wipes, should be placed in a designated, lined container.
-
Liquid waste, including solutions containing this compound, should be collected in a separate, sealed container.
-
-
Labeling:
-
Proper labeling is a critical compliance step. Each waste container must be clearly marked with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "Solid Waste Contaminated with this compound" or "Aqueous Solution of this compound"). Include the date of waste generation.
-
-
Storage:
-
Store hazardous waste containers in a designated, secure, and well-ventilated secondary containment area.
-
Ensure that incompatible waste types are not stored in close proximity.
-
-
Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.
-
Quantitative Data and Experimental Protocols
Due to the limited public information on this compound, specific quantitative data regarding its physicochemical properties and detailed experimental protocols for its disposal are not available. The following table provides a general framework for the types of data that would be essential for a complete safety and disposal assessment, which should be populated once a specific SDS is obtained.
| Parameter | Value | Significance for Disposal |
| Physical State | Solid/Liquid | Determines appropriate container and handling procedures. |
| Solubility | e.g., in water, organic solvents | Informs potential for environmental dispersal and decontamination procedures. |
| pH of Solution | (if applicable) | Indicates corrosivity and potential for reaction with other substances. |
| Toxicity Data (LD50) | (if available) | Determines the level of hazard and necessary personal protection. |
| Environmental Hazards | e.g., Aquatic Toxicity | Dictates the need for stringent containment to prevent environmental release. |
Visualizing the Disposal Workflow
To ensure clarity and adherence to the disposal protocol, the following diagrams illustrate the key decision-making and procedural workflows.
Caption: Workflow for the proper disposal of this compound waste.
Caption: Decision pathway for handling this compound-contaminated items.
By adhering to these rigorous, albeit general, procedures, laboratories can ensure the safe management and disposal of investigational compounds like this compound, thereby protecting personnel and the environment, and fostering a culture of safety and responsibility in scientific research.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
